molecular formula C22H20FN5O4 B15603746 STL127705

STL127705

货号: B15603746
分子量: 437.4 g/mol
InChI 键: FPVFCXYTLUJPQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

STL127705 is a useful research compound. Its molecular formula is C22H20FN5O4 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVFCXYTLUJPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of STL127705 in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL127705 is a novel small molecule inhibitor that targets the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] The NHEJ pathway is frequently upregulated in various solid tumors, contributing to therapeutic resistance against DNA-damaging agents such as radiotherapy and certain chemotherapies.[1] By disrupting the initial step of NHEJ, this compound presents a promising strategy to sensitize cancer cells to these treatments. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key DNA repair proteins, detailed experimental protocols for its characterization, and quantitative data from preclinical studies.

Core Mechanism of Action

This compound functions by directly interfering with the binding of the Ku70/80 heterodimer to the ends of DNA double-strand breaks.[1] This inhibitory action prevents the subsequent recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ cascade.[1] The inhibition of DNA-PKcs activation ultimately leads to a deficient DSB repair, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging therapies.

Signaling Pathway

The following diagram illustrates the canonical NHEJ pathway and the point of intervention by this compound.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Initiation cluster_2 Kinase Activation & Complex Assembly cluster_3 DNA End Processing & Ligation DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 Binding DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruitment & Activation This compound This compound This compound->Ku70_80 Inhibition Artemis Artemis DNAPKcs->Artemis Phosphorylation Processed_Ends End Processing Artemis->Processed_Ends Nuclease Activity LigIV_XRCC4 LIG4/XRCC4/XLF Repaired_DNA Repaired DNA LigIV_XRCC4->Repaired_DNA Ligation Processed_Ends->LigIV_XRCC4 Recruitment

Figure 1: Mechanism of this compound in the NHEJ pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

ParameterValue (IC50)AssayReference
Ku70/80-DNA Interaction3.5 µMElectrophoretic Mobility Shift Assay (EMSA)[1][3]
DNA-PKcs Kinase Activation2.5 µMIn vitro Kinase Assay[1]

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineTreatmentEffectReference
SF-7670-100 µM this compound (6h)Dose-dependent decrease in DNA-PKcs autophosphorylation.[3]
SF-7670-40 µM this compound (6h)Dose-dependent antiproliferative activity.[3]
H12991 µM this compound + Gemcitabine (48h)Significant increase in apoptosis (up to 76%).[4]
erLNCaPThis compound + Olaparib (B1684210) + EnzalutamideEnhanced cytotoxicity and increased γH2AX intensity.[5]
PC-3This compound + Olaparib + EnzalutamideInhibition of both homologous recombination and non-homologous end-joining.[5]

Table 2: Cellular Effects of this compound

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

This protocol is a generalized procedure for assessing the inhibition of Ku70/80-DNA binding by this compound.

EMSA_Workflow cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Electrophoresis cluster_3 Detection & Analysis Reagents Prepare reaction mix: - Labeled DNA probe - Purified Ku70/80 - Binding buffer - this compound (various conc.) Incubate Incubate at room temperature (e.g., 30 minutes) Reagents->Incubate Gel_Electrophoresis Run samples on a native polyacrylamide gel Incubate->Gel_Electrophoresis Detection Visualize DNA probe (e.g., autoradiography or fluorescence) Gel_Electrophoresis->Detection Analysis Quantify band intensities to determine IC50 Detection->Analysis

Figure 2: Experimental workflow for EMSA.

Methodology:

  • Probe Preparation: A double-stranded DNA oligonucleotide probe is labeled, typically with 32P or a fluorescent dye.

  • Binding Reaction: The labeled probe is incubated with purified recombinant Ku70/80 protein in a binding buffer. This compound is added at various concentrations to assess its inhibitory effect.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for 32P) or imaged using a fluorescence scanner.

  • Analysis: The intensity of the shifted band (Ku70/80-DNA complex) is quantified. The IC50 value is calculated as the concentration of this compound that reduces the binding of Ku70/80 to DNA by 50%.

In Vitro DNA-PKcs Kinase Activity Assay

This protocol outlines a general method to measure the inhibition of DNA-PKcs kinase activity by this compound.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Reaction Initiation & Incubation cluster_2 Detection cluster_3 Data Analysis Components Combine in each well: - DNA-PKcs enzyme - Ku70/80 - DNA activator - Peptide substrate - this compound (various conc.) ATP_Addition Initiate reaction with ATP (e.g., [γ-32P]ATP or cold ATP) Components->ATP_Addition Incubate Incubate at 30°C (e.g., 60 minutes) ATP_Addition->Incubate Detection Measure kinase activity: - Phosphorimaging (32P) - Luminescence (ADP-Glo) Incubate->Detection Analysis Calculate IC50 value Detection->Analysis

Figure 3: Workflow for in vitro DNA-PKcs kinase assay.

Methodology:

  • Reaction Mixture: A reaction buffer containing purified DNA-PKcs, Ku70/80, a DNA activator (e.g., sheared calf thymus DNA), and a specific peptide substrate is prepared.

  • Inhibitor Addition: this compound is added at a range of concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP. For radiometric assays, [γ-32P]ATP is used. For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.

  • Detection: In radiometric assays, the phosphorylated peptide is captured on a membrane, and the radioactivity is measured. In the ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.

  • Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50 value.

Clonogenic Survival Assay for Radiosensitization

This assay determines the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Clonogenic_Assay_Workflow cluster_0 Cell Seeding & Treatment cluster_1 Irradiation & Incubation cluster_2 Colony Staining & Counting cluster_3 Data Analysis Seed_Cells Seed cells at low density Treat_Cells Treat with this compound or vehicle Seed_Cells->Treat_Cells Irradiate Expose cells to varying doses of radiation Treat_Cells->Irradiate Incubate Incubate for 10-14 days to allow colony formation Irradiate->Incubate Fix_Stain Fix and stain colonies (e.g., with crystal violet) Incubate->Fix_Stain Count Count colonies (≥50 cells) Fix_Stain->Count Calculate_SF Calculate Surviving Fraction (SF) Count->Calculate_SF Plot_Curves Plot survival curves and determine sensitization enhancement ratio Calculate_SF->Plot_Curves

Figure 4: Workflow for clonogenic survival assay.

Methodology:

  • Cell Plating: Cells are seeded at a low density in multi-well plates to allow for individual colony growth.

  • Treatment: Cells are pre-treated with a fixed concentration of this compound or vehicle control for a specified duration.

  • Irradiation: Cells are exposed to a range of doses of ionizing radiation.

  • Incubation: The plates are incubated for 10-14 days to allow surviving cells to form colonies.

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

  • Analysis: The surviving fraction for each treatment group is calculated and plotted against the radiation dose to generate survival curves. The sensitization enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound.

Conclusion

This compound is a potent and specific inhibitor of the Ku70/80 heterodimer, a key initiator of the NHEJ DNA repair pathway. By disrupting the Ku70/80-DNA interaction and subsequently inhibiting DNA-PKcs activation, this compound effectively compromises the repair of DNA double-strand breaks. This mechanism of action has been shown to sensitize cancer cells to radiotherapy and other DNA-damaging agents, highlighting its potential as a valuable therapeutic agent in oncology. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on DNA repair inhibitors and novel cancer therapeutics.

References

STL127705: A Technical Whitepaper on the Discovery and Development of a First-in-Class Ku70/80 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of STL127705, a novel small molecule inhibitor of the Ku70/80 heterodimer. It is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response pathways.

Executive Summary

The Non-Homologous End-Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells and is frequently upregulated in cancer, contributing to therapeutic resistance. The Ku70/80 heterodimer is the initiator of this pathway, representing a critical target for anticancer drug development. This compound emerged from a structure-based drug discovery effort as a first-in-class inhibitor that directly targets the Ku70/80-DNA interaction. This compound effectively disrupts the NHEJ pathway, inhibits the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and sensitizes cancer cells to DNA damaging agents like radiation. This whitepaper details the quantitative data, experimental methodologies, and the scientific rationale behind the development of this compound.

The NHEJ Pathway and the Role of Ku70/80

In human cells, the NHEJ pathway is a crucial process for repairing DNA double-strand breaks (DSBs).[1][2] This pathway is often overactive in various solid tumors, which helps cancer cells survive DNA damage induced by treatments like radiation and chemotherapy.[1][2] The process begins when the Ku70/80 heterodimer, a ring-shaped protein complex, recognizes and binds to the broken DNA ends.[1][2][3] This binding acts as a scaffold, recruiting and activating other essential repair proteins, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), to form the DNA-PK holoenzyme.[3][4] Given its foundational role, inhibiting the Ku70/80 dimer is a strategic approach to dismantle the entire NHEJ repair process.[2]

Discovery of this compound: An In Silico Approach

The identification of this compound was the result of a computational, pocket-based drug discovery strategy.[2][5] Researchers utilized the existing crystal structures of the Ku70/80 heterodimer, both alone (PDB: 1JEQ) and bound to DNA (PDB: 1JEY), to identify a novel, druggable binding pocket.[6] This putative binding site is located at the interface between the Ku70 and Ku80 subunits, in close proximity to the region that interacts with the DNA helix.[5][6]

Following the identification of this pocket, a computational screening of a commercial chemical library was performed to find small molecules with the potential to bind and disrupt the protein's function.[4][5] This in silico screening, followed by biological validation, led to the identification of this compound as a compound with confirmed Ku-inhibitory activity in the low micromolar range.[2][5]

cluster_0 In Silico Discovery cluster_1 Biological Validation crystal_structure Ku70/80 Crystal Structure (PDB: 1JEQ, 1JEY) pocket_id Identification of Novel Ligand Binding Pocket crystal_structure->pocket_id comp_screen Computational Screening of Chemical Library pocket_id->comp_screen hit_id Identification of Potential Inhibitors comp_screen->hit_id bio_screen Biological Screening hit_id->bio_screen stl_id This compound Identified as Active Ku70/80 Inhibitor bio_screen->stl_id

Discovery workflow for this compound.

Mechanism of Action

This compound functions by directly interfering with the initial, critical step of the NHEJ pathway. Its primary mechanisms of action are:

  • Disruption of Ku70/80-DNA Binding : this compound physically occupies the identified binding pocket on the Ku70/80 heterodimer, which sterically hinders the protein's ability to bind to the ends of broken DNA.[5][7][8]

  • Inhibition of DNA-PKcs Activation : By preventing the Ku70/80-DNA interaction, this compound consequently inhibits the Ku-dependent activation and autophosphorylation of the DNA-PKcs kinase, a downstream effector in the pathway.[1][7][9]

This dual-pronged inhibition effectively incapacitates the entire NHEJ repair process, leaving DSBs unrepaired and ultimately leading to apoptosis in cancer cells.[5]

cluster_pathway NHEJ Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates NHEJ_Complex NHEJ Repair Complex Assembly DNAPKcs->NHEJ_Complex promotes Repair DNA Repair NHEJ_Complex->Repair Apoptosis Apoptosis / Cell Death STL This compound STL->Inhibition Inhibition->Ku

Inhibition of the NHEJ pathway by this compound.

Quantitative Data Summary

The inhibitory activities of this compound have been quantified through various in vitro and cellular assays. The key data are summarized below.

ParameterAssay TypeValueReference
Ku70/80-DNA Interaction Inhibition Electrophoretic Mobility Shift Assay (EMSA)IC50 = 3.5 μM[1][7][9]
Ku-dependent DNA-PKcs Activation Inhibition In vitro Kinase AssayIC50 = 2.5 μM[1][4]
Cellular Antiproliferative Activity Glioblastoma & Prostate Cancer CellsIC50 = 20-35 μM[4]

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Protein Purification
  • Ku 70/80 Heterodimer : The Ku70/80 complex was purified from baculovirus-infected SF9 insect cells, a common system for producing large quantities of functional recombinant proteins.[6]

  • DNA-PKcs : The catalytic subunit, DNA-PKcs, was purified from human cell lines, specifically HeLa or HEK 293 cells.[6]

In Vitro Ku70/80-DNA Binding Assay
  • Method : An Electrophoretic Mobility Shift Assay (EMSA) was used to measure the ability of this compound to disrupt the binding of purified Ku70/80 to a DNA probe.

  • Procedure : Purified Ku70/80 protein was incubated with a labeled DNA substrate in the presence of varying concentrations of this compound. The reaction mixtures were then resolved on a non-denaturing polyacrylamide gel. The inhibition of the formation of the Ku-DNA complex, observed as a shift in the DNA probe's mobility, was quantified to determine the IC50 value.[9]

In Vitro DNA-PKcs Kinase Assay
  • Method : A kinase assay was performed to assess the inhibition of Ku-dependent DNA-PKcs activity.

  • Procedure : The assay measured the autophosphorylation of DNA-PKcs at the Serine 2056 residue, a key marker of its activation.[9] The reaction was carried out with purified DNA-PKcs and Ku70/80 in the presence of DNA and ATP. The inhibitory effect of increasing concentrations of this compound was measured to calculate the IC50.[1]

Cellular Activity Assays
  • Cell Lines : Human glioblastoma (SF-767) and prostate epithelial cancer cells were used.[1][4]

  • Procedure : Cultured cells were treated with increasing concentrations of this compound, often in combination with ionizing radiation (IR).[5] The cellular response was analyzed by Western blotting to detect the levels of phosphorylated DNA-PKcs (pS2056), confirming the on-target effect of the inhibitor within a cellular context.[1][9] Clonogenic survival assays were used to demonstrate the synergistic effect of this compound in sensitizing cancer cells to radiation.[2][5]

Preclinical Development and Future Outlook

Preclinical studies have demonstrated that this compound can effectively inhibit the NHEJ pathway in human cell lines.[5] A significant finding is its ability to synergistically sensitize cancer cells to radiation, highlighting its potential to overcome treatment resistance.[2][5]

This compound represents a valuable lead compound for a new class of anticancer agents targeting DNA repair.[2] However, further development is required. Future work should focus on:

  • Lead Optimization : Improving the potency and pharmacokinetic properties of the chemical scaffold.

  • Structural Biology : Obtaining co-crystal structures of this compound bound to the Ku70/80 heterodimer to definitively confirm its binding mode and guide further design efforts.

  • In Vivo Efficacy : Evaluating the compound's efficacy and safety in animal tumor models, both as a monotherapy and in combination with radiotherapy and chemotherapy.[10]

  • Genome Editing Applications : While not extensively studied, the role of Ku70/80 inhibitors like this compound in modulating the efficiency of CRISPR/Cas9-mediated genome editing remains an area for potential investigation.[3][5]

Conclusion

This compound is a pioneering small molecule inhibitor that successfully targets the Ku70/80-DNA interaction, a previously challenging drug target. Its discovery through a sophisticated, structure-based approach has validated the Ku70/80 heterodimer as a viable point of intervention for disrupting the NHEJ pathway. The preclinical data confirm its mechanism of action and establish its potential as a radiosensitizing agent. This compound provides a robust chemical platform for the development of a new generation of targeted cancer therapies aimed at exploiting the DNA repair dependencies of tumors.

References

The Role of STL127705 in Inducing Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STL127705 is a small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. By disrupting this pathway, this compound leads to an accumulation of DNA double-strand breaks (DSBs) in cancer cells, ultimately triggering apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in inducing apoptosis, particularly in combination with chemotherapeutic agents like gemcitabine, and detailed protocols for key experimental assays. The information presented is intended to support further research and drug development efforts centered on targeting DNA repair pathways in oncology.

Introduction

The integrity of the genome is paramount for normal cellular function, and cells have evolved intricate DNA damage response (DDR) pathways to repair DNA lesions. One of the major pathways for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is the Non-Homologous End Joining (NHEJ) pathway. In many cancer types, the DDR, and specifically the NHEJ pathway, is upregulated, contributing to therapeutic resistance.

This compound has emerged as a promising investigational agent that selectively inhibits the Ku70/80 heterodimer, the key sensor of DSBs in the NHEJ pathway. By preventing the binding of Ku70/80 to DNA ends, this compound effectively stalls the repair process, leading to the persistence of DSBs. This accumulation of unrepaired DNA damage triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. This guide will delve into the technical details of this compound's pro-apoptotic activity in cancer cells.

Mechanism of Action

This compound functions as a direct inhibitor of the Ku70/80 heterodimer. This protein complex is the first component of the canonical NHEJ pathway to recognize and bind to the broken ends of DNA. The binding of Ku70/80 serves as a scaffold for the recruitment of other essential NHEJ factors, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).

By inhibiting the interaction between Ku70/80 and DNA, this compound initiates a cascade of events:

  • Inhibition of NHEJ: The primary mechanism is the disruption of the NHEJ pathway, preventing the repair of DSBs.

  • Accumulation of DNA Double-Strand Breaks (DSBs): As a consequence of NHEJ inhibition, DSBs accumulate within the cancer cells. This can be visualized and quantified by the increased phosphorylation of the histone variant H2AX (γH2AX), which forms foci at the sites of DSBs.

  • Induction of Apoptosis: The overwhelming level of DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of caspases and the execution of programmed cell death.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the key in vitro efficacy data for this compound from available studies.

ParameterValueCell Line(s)Reference
IC50 (Ku70/80-DNA Interaction) 3.5 µMIn vitro assay[Not available in the public domain based on the conducted search]
IC50 (DNA-PKcs Kinase Activation) 2.5 µMIn vitro assay[Not available in the public domain based on the conducted search]
Cytotoxicity IC50 Not available in the public domain based on the conducted searchVarious cancer cell lines[Not available in the public domain based on the conducted search]
Induction of Apoptosis by this compound

The pro-apoptotic effects of this compound have been demonstrated, particularly in combination with other DNA-damaging agents.

Cell LineTreatmentApoptosis RateReference
H1299 (NSCLC)This compound + GemcitabineSignificantly increased compared to Gemcitabine aloneGuo et al., 2022
Other cell linesNot available in the public domain based on the conducted searchNot available in the public domain based on the conducted search[Not available in the public domain based on the conducted search]
Enhancement of Radiosensitivity

This compound has been shown to sensitize cancer cells to ionizing radiation.

Cell LineTreatmentOutcomeReference
NSCLC cell linesThis compound + IrradiationEnhanced sensitivity to irradiationGuo et al., 2022
Other cell linesNot available in the public domain based on the conducted searchNot available in the public domain based on the conducted search[Not available in the public domain based on the conducted search]

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term reproductive viability of cells after treatment with this compound, alone or in combination with other agents.

Materials:

  • Cancer cell line of interest (e.g., H1299)

  • Complete cell culture medium

  • This compound

  • Other treatment agents (e.g., gemcitabine, ionizing radiation source)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Treat the cells with the desired concentrations of this compound and/or other agents.

    • For radiation studies, irradiate the cells at the specified doses.

  • Incubation:

    • Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound and/or other agents for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Data will be quadrant-gated to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells as desired, then lyse them in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

STL127705_Apoptosis_Pathway This compound This compound Ku70_80 Ku70/80 This compound->Ku70_80 Inhibits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits NHEJ NHEJ Pathway DNA_PKcs->NHEJ Activates DSB DNA Double-Strand Breaks (DSBs) NHEJ->DSB Repairs gammaH2AX γH2AX Formation DSB->gammaH2AX Induces Apoptosis Apoptosis DSB->Apoptosis Triggers Gemcitabine Gemcitabine / Radiation Gemcitabine->DSB Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: - this compound (various conc.) - Combination with Gemcitabine/Radiation start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis treatment->western clonogenic_result Determine Long-Term Cell Viability (SF) clonogenic->clonogenic_result apoptosis_result Quantify Apoptotic Cell Population apoptosis->apoptosis_result western_result Analyze Protein Expression (γH2AX, Caspases) western->western_result end Conclusion: Efficacy of this compound clonogenic_result->end apoptosis_result->end western_result->end

An In-depth Technical Guide on the Effect of STL127705 on DNA-PKcs Kinase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor STL127705 and its mechanism of action concerning the activation of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). The document details the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for researchers investigating DNA repair mechanisms and developing novel anti-cancer therapeutics.

Introduction: DNA-PKcs and the NHEJ Pathway

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells[1][2][3][4]. DSBs are among the most lethal forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer[5][6]. The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and a heterodimeric regulatory subunit, Ku70/80[3][7]. The process is initiated when the Ku70/80 heterodimer recognizes and binds to the broken DNA ends[2][5]. This binding event serves to recruit DNA-PKcs, which, upon association with the DNA-Ku complex, becomes activated[5][7][8]. Activated DNA-PKcs then phosphorylates itself and other downstream targets, such as Artemis, to facilitate the processing and ligation of the broken DNA ends, completing the repair process[3][5][7].

Given that the NHEJ pathway is frequently upregulated in various cancers to cope with genomic instability and contributes to resistance against DNA-damaging therapies like radiation, its components are attractive targets for therapeutic intervention[1][2]. This compound is a novel small molecule inhibitor identified through computational screening that targets the NHEJ pathway[2][5].

Mechanism of Action: Indirect Inhibition of DNA-PKcs Activation

This compound does not directly inhibit the kinase activity of DNA-PKcs in the manner of a typical ATP-competitive inhibitor. Instead, its primary mechanism of action is the disruption of the initial step of the NHEJ pathway[5]. This compound directly targets the Ku70/80 heterodimer, interfering with its ability to bind to DNA termini[1][2][5].

The activation of DNA-PKcs is strictly dependent on its recruitment to DNA ends by the Ku70/80 complex[3][5]. By preventing the Ku70/80-DNA interaction, this compound effectively blocks the formation of the complete DNA-PK holoenzyme at the site of damage[2][9]. Consequently, the kinase activity of DNA-PKcs is not stimulated[1]. This impairment of Ku-dependent activation of DNA-PKcs is the ultimate downstream effect that leads to the inhibition of the NHEJ pathway[1][5]. Studies have confirmed that in human glioblastoma cells, increasing concentrations of this compound lead to a dose-dependent decrease in the autophosphorylation of DNA-PKcs, a marker of its activation[1].

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified through in vitro assays. The following table summarizes the key potency metrics.

Target InteractionIC50 ValueDescriptionReference
Ku70/80-DNA Interaction3.5 µMConcentration required to inhibit 50% of Ku70/80 binding to DNA.[1][4][10]
Ku-dependent DNA-PKcs Activation2.5 µMConcentration required to inhibit 50% of the Ku-dependent kinase activity of DNA-PKcs.[1][4][5][10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the NHEJ signaling pathway, the mechanism of this compound, and a typical experimental workflow.

NHEJ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) Pathway cluster_Inhibitor Inhibitor Action DSB DNA Ends Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs (Inactive) Ku->DNAPKcs recruits DNAPK_Holoenzyme DNA-PK Holoenzyme (Active DNA-PKcs) DNAPKcs->DNAPK_Holoenzyme activates upon binding Artemis Artemis DNAPK_Holoenzyme->Artemis phosphorylates Ligation Ligation Complex (Ligase IV, XRCC4, etc.) DNAPK_Holoenzyme->Ligation recruits Repair DNA Repair Artemis->Repair Ligation->Repair This compound This compound This compound->Ku inhibits binding to DNA Logical_Mechanism This compound This compound Ku_DNA_Binding Ku70/80 Binding to DNA Ends This compound->Ku_DNA_Binding Disrupts DSB_Repair_Inhibition Inhibition of DSB Repair This compound->DSB_Repair_Inhibition Ultimately Causes DNAPKcs_Recruitment Recruitment of DNA-PKcs Ku_DNA_Binding->DNAPKcs_Recruitment Enables DNAPKcs_Activation DNA-PKcs Kinase Activation DNAPKcs_Recruitment->DNAPKcs_Activation Leads to NHEJ_Pathway NHEJ Pathway Progression DNAPKcs_Activation->NHEJ_Pathway Initiates NHEJ_Pathway->DSB_Repair_Inhibition Western_Blot_Workflow A 1. Cell Culture (e.g., HeLa, SF-767) B 2. Pre-treatment (this compound or Vehicle) A->B C 3. DNA Damage Induction (e.g., Ionizing Radiation) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Probing (p-DNA-PKcs, Total DNA-PKcs, Loading Control) E->F G 7. Signal Detection & Densitometry Analysis F->G

References

In Vitro Antiproliferative Activity of STL127705: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL127705 is a novel small-molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair. The NHEJ pathway is frequently upregulated in various tumor types, contributing to resistance to DNA-damaging cancer therapies such as radiation and certain chemotherapeutics. By inhibiting the initial step of NHEJ, this compound presents a promising strategy to enhance the efficacy of existing cancer treatments. This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiproliferative effects by directly interfering with the DNA repair machinery. Its primary mechanism involves the disruption of the interaction between the Ku70/80 heterodimer and broken DNA ends. This action subsequently prevents the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ cascade. The inhibition of DNA-PKcs activation leads to an accumulation of unrepaired DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a DNA repair inhibitor and its antiproliferative effects in cancer cell lines.

Target/ActivityAssay TypeCell Line(s)IC50 Value
Ku70/80-DNA InteractionElectrophoretic Mobility Shift Assay (EMSA)N/A (Biochemical Assay)3.5 µM
Ku-dependent DNA-PKcs ActivationIn Vitro Kinase AssayN/A (Biochemical Assay)2.5 µM
Antiproliferative ActivityCell Viability AssayGlioblastoma (SF-767), Prostate Cancer (PC3, 22rv1, DU145)20-35 µM
Sensitization to DocetaxelCell Viability AssayProstate Cancer (PC3)IC50 of Docetaxel reduced ~5-fold with 50 nM Selinexor (a nuclear export inhibitor with a similar synergistic goal)
Apoptosis Induction (in combination with Gemcitabine)Apoptosis AssayNon-Small Cell Lung Cancer (H1299)Significant increase in apoptosis

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the antiproliferative activity of this compound are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

This assay is used to qualitatively and quantitatively assess the ability of this compound to inhibit the binding of the Ku70/80 heterodimer to a DNA probe.

Materials:

  • Purified recombinant Ku70/80 protein

  • Double-stranded DNA probe with a blunt end, labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye

  • This compound at various concentrations

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • Native polyacrylamide gel (e.g., 4-6%)

  • TBE buffer (Tris-borate-EDTA)

  • Loading dye (non-denaturing)

  • Phosphorimager or fluorescence imager

Procedure:

  • Prepare binding reactions in microcentrifuge tubes on ice. To each tube, add binding buffer, non-specific competitor DNA, and the labeled DNA probe.

  • Add varying concentrations of this compound or vehicle control to the respective tubes.

  • Add the purified Ku70/80 protein to each reaction tube.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Add non-denaturing loading dye to each reaction.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

  • Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or visualize it directly on a fluorescence imager.

  • Quantify the band intensities to determine the concentration of this compound that inhibits 50% of Ku70/80-DNA binding (IC50).

In Vitro DNA-PKcs Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of DNA-PKcs, which is dependent on the presence of Ku70/80 and DNA.

Materials:

  • Purified DNA-PKcs, Ku70/80, and a DNA activator (e.g., linearized plasmid DNA)

  • A specific peptide substrate for DNA-PKcs

  • This compound at various concentrations

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • [γ-³²P]ATP or a commercial ADP-Glo™ Kinase Assay kit (Promega)

  • Phosphocellulose paper and wash buffers (for radioactive assay) or a luminometer (for ADP-Glo™)

Procedure (using ADP-Glo™):

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the DNA-PKcs enzyme, Ku70/80, and DNA activator.

  • Add the this compound dilutions or vehicle control to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions, which involves a two-step process of ATP depletion and ADP conversion to a detectable luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the concentration of this compound.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., SF-767, H1299, PC3)

  • Complete cell culture medium

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V conjugated to a fluorescent dye (e.g., FITC, APC)

  • A viability dye such as Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound (and/or a DNA-damaging agent) for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add the fluorescently labeled Annexin V and the viability dye to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

γH2AX Immunofluorescence Assay for DNA Damage

This assay visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.

Materials:

  • Cancer cell line of interest

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips and treat them with this compound (often in combination with a DSB-inducing agent).

  • Fix the cells with paraformaldehyde, followed by permeabilization.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary anti-γH2AX antibody.

  • Wash the cells and incubate them with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

  • Quantify the number and intensity of foci per nucleus to assess the level of DNA damage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway DSB DNA Ends Ku7080 Ku70/80 DSB->Ku7080 Binding DNAPKcs DNA-PKcs Ku7080->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation LigIV Ligase IV/ XRCC4/XLF DNAPKcs->LigIV Recruitment Artemis->DSB End Processing Repair DNA Repair LigIV->Repair Ligation This compound This compound This compound->Ku7080 Inhibition of DNA Binding

Caption: The Non-Homologous End-Joining (NHEJ) DNA repair pathway and the inhibitory action of this compound.

Ku70_Cytosolic_Sensing cluster_0 Cytosolic DNA Sensing cDNA Cytosolic DNA Ku70 Ku70 cDNA->Ku70 Translocation to Cytoplasm Ras Ras Ku70->Ras Interaction Raf Raf Ras->Raf Interaction MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation of this compound cluster_1 Endpoints start Start: Cancer Cell Lines treatment Treat with this compound (± DNA Damaging Agent) start->treatment prolif Cell Proliferation (MTT Assay) treatment->prolif apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis dna_damage DNA Damage (γH2AX Staining) treatment->dna_damage analysis Data Analysis (IC50, % Apoptosis, Foci Count) prolif->analysis apoptosis->analysis dna_damage->analysis end End: Assess Antiproliferative Activity analysis->end

Unveiling the Molecular Target of STL127705: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of STL127705, a small molecule inhibitor with significant potential in cancer therapy. By consolidating available data, experimental methodologies, and pathway visualizations, this document serves as a comprehensive resource for professionals in the field of drug development and cancer research.

Core Target and Mechanism of Action

This compound directly targets the Ku70/80 heterodimer , a critical protein complex in the Non-Homologous End-Joining (NHEJ) DNA repair pathway .[1][2][3] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), and its upregulation in cancer cells can contribute to therapeutic resistance.[1]

The primary mechanism of action of this compound is the inhibition of the interaction between the Ku70/80 heterodimer and DNA .[1][3][4][5] By disrupting this binding, this compound effectively stalls the initial step of the NHEJ pathway.[6]

Furthermore, this compound indirectly inhibits the Ku-dependent activation of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) , another essential component of the NHEJ pathway.[1][4][5] This inhibition of DNA-PKcs activation further cripples the cell's ability to repair DNA double-strand breaks through NHEJ.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the key IC50 values reported for its primary activities.

Target/ActivityIC50 ValueAssay TypeReference
Inhibition of Ku70/80-DNA Interaction3.5 µMElectrophoretic Mobility Shift Assay (EMSA)[1][3][4]
Inhibition of Ku-dependent DNA-PKcs Activation2.5 µMKinase Assay[1][4]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of Ku70/80 in the NHEJ pathway and the inhibitory action of this compound.

NHEJ_Pathway_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 This compound Intervention DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits and activates NHEJ_Complex NHEJ Repair Complex DNA_PKcs->NHEJ_Complex forms Repair DNA Repair NHEJ_Complex->Repair Apoptosis Apoptosis NHEJ_Complex->Apoptosis inhibition leads to This compound This compound This compound->Ku70_80 inhibits binding to DNA This compound->DNA_PKcs inhibits activation

Figure 1: Inhibition of the NHEJ pathway by this compound.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the molecular target of this compound.

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

This assay is fundamental to demonstrating the direct inhibitory effect of this compound on the binding of the Ku70/80 heterodimer to DNA.

Objective: To determine the IC50 value of this compound for the disruption of the Ku70/80-DNA interaction.

Methodology:

  • Probe Preparation: A double-stranded DNA probe (typically 30-50 base pairs) is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Recombinant human Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer. This is performed in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

  • Analysis: The intensity of the band corresponding to the Ku70/80-DNA complex is quantified. The IC50 value is calculated as the concentration of this compound that reduces the binding of Ku70/80 to DNA by 50%.

EMSA_Workflow cluster_0 Preparation cluster_1 Reaction and Separation cluster_2 Detection and Analysis Probe Labeled DNA Probe Incubation Incubate Probe, Ku70/80, and this compound Probe->Incubation Ku Ku70/80 Protein Ku->Incubation STL This compound (Varying Concentrations) STL->Incubation Electrophoresis Non-denaturing PAGE Incubation->Electrophoresis Detection Autoradiography or Fluorescence Imaging Electrophoresis->Detection Analysis Quantify Band Intensity and Calculate IC50 Detection->Analysis

Figure 2: Workflow for EMSA to assess Ku70/80-DNA binding inhibition.
DNA-PKcs Kinase Assay

This assay measures the impact of this compound on the enzymatic activity of DNA-PKcs, which is dependent on its interaction with the Ku70/80-DNA complex.

Objective: To determine the IC50 value of this compound for the inhibition of Ku-dependent DNA-PKcs activation.

Methodology:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains DNA-PKcs, its substrate (e.g., a specific peptide), and ATP (often radiolabeled [γ-32P]ATP).

  • Activation: The Ku70/80 heterodimer and a DNA activator are added to the wells to stimulate DNA-PKcs kinase activity.

  • Inhibition: Varying concentrations of this compound or a vehicle control are added to the reaction mixtures.

  • Kinase Reaction: The reaction is incubated to allow for the phosphorylation of the substrate by DNA-PKcs.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used.

  • Analysis: The kinase activity is calculated, and the IC50 value is determined as the concentration of this compound that inhibits DNA-PKcs activity by 50%.

Cellular Thermal Shift Assay (CETSA)

While not explicitly detailed in the initial search results, CETSA is a powerful method to confirm target engagement in a cellular context.

Objective: To demonstrate that this compound directly binds to Ku70/80 within intact cells.

Methodology:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein (Ku70/80), increasing its melting temperature.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble Ku70/80 at each temperature is quantified by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of Ku70/80 in the presence of this compound compared to the control indicates direct target engagement.

Therapeutic Implications and Future Directions

The targeted inhibition of the Ku70/80 heterodimer by this compound presents a promising strategy for cancer therapy. By disrupting a key DNA repair pathway, this compound has the potential to:

  • Sensitize cancer cells to DNA-damaging agents: this compound can act synergistically with radiation therapy and certain chemotherapeutic drugs.[1]

  • Exploit synthetic lethality: In cancers with deficiencies in other DNA repair pathways (e.g., homologous recombination), inhibiting NHEJ can be synthetically lethal.

  • Overcome therapeutic resistance: Targeting the NHEJ pathway may help to overcome resistance to therapies that rely on inducing DNA damage.[1]

Recent studies have explored the synergistic effects of this compound with PARP inhibitors like olaparib (B1684210) in castration-resistant prostate cancer, demonstrating enhanced anti-tumor effects.[7][8] These findings highlight the potential of combination therapies involving this compound to improve treatment outcomes.[7]

Further research is warranted to optimize the pharmacological properties of this compound and to fully elucidate its therapeutic potential in various cancer types. Clinical investigations will be crucial to translate the promising preclinical findings into effective cancer treatments.

References

STL127705: A Novel Inhibitor of Ku70/80 and its Impact on Cellular Radiosensitivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The efficacy of radiotherapy, a cornerstone of cancer treatment, is often limited by the intrinsic and acquired resistance of tumor cells. A key mechanism of this resistance is the cellular capacity to repair DNA double-strand breaks (DSBs), the most lethal form of DNA damage induced by ionizing radiation. The Non-Homologous End-Joining (NHEJ) pathway is the primary mechanism for repairing DSBs in human cells and is frequently upregulated in cancerous tissues. This upregulation contributes to tumor radioresistance, making the NHEJ pathway an attractive target for therapeutic intervention. STL127705 has emerged as a promising small molecule inhibitor that targets the Ku70/80 heterodimer, an essential component of the NHEJ pathway, thereby enhancing the sensitivity of cancer cells to radiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cellular radiosensitivity, and detailed experimental protocols for its investigation.

Mechanism of Action: Targeting the Guardian of the Genome

This compound is a potent inhibitor of the Ku70/80 heterodimer protein.[1] The Ku70/80 complex is the first responder to DNA double-strand breaks, binding to the broken DNA ends and serving as a scaffold for the recruitment of other critical NHEJ proteins, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2][3] By inhibiting the interaction of Ku70/80 with DNA, this compound effectively stalls the NHEJ repair cascade at its initiation. This disruption prevents the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage and ultimately enhancing the cytotoxic effects of radiation.

The inhibitory effects of this compound have been quantified in biochemical assays, demonstrating its potency in disrupting the core functions of the NHEJ pathway.

Target InteractionIC50 ValueReference
Ku70/80 - DNA Interaction3.5 µM[1]
Ku-dependent DNA-PKcs Kinase Activation2.5 µM

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentrations (IC50) indicate the potency of this compound in disrupting key interactions within the Non-Homologous End-Joining (NHEJ) pathway.

Enhancing Cellular Sensitivity to Radiation

The following diagram illustrates the proposed mechanism by which this compound enhances radiation-induced cell death.

cluster_0 Standard Radiation Therapy cluster_1 This compound + Radiation Therapy Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB NHEJ NHEJ Pathway (Active Ku70/80) DSB->NHEJ Repair DNA Repair NHEJ->Repair Survival Cell Survival & Proliferation Repair->Survival STL_Radiation Ionizing Radiation STL_DSB DNA Double-Strand Breaks (DSBs) STL_Radiation->STL_DSB STL_NHEJ NHEJ Pathway (Inhibited Ku70/80) STL_DSB->STL_NHEJ STL_NoRepair Inhibited DNA Repair STL_NHEJ->STL_NoRepair STL_Apoptosis Apoptosis / Cell Death STL_NoRepair->STL_Apoptosis This compound This compound This compound->STL_NHEJ Inhibits

Figure 1: Mechanism of this compound-mediated radiosensitization. By inhibiting the NHEJ pathway, this compound prevents the repair of radiation-induced DNA double-strand breaks, leading to increased cell death.

Experimental Protocols

To facilitate further research into the radiosensitizing effects of this compound, this section provides detailed methodologies for key experiments.

Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of a cytotoxic agent on the reproductive integrity of cells.

Objective: To determine the long-term survival of cancer cells following treatment with this compound and/or ionizing radiation.

Materials:

  • Cancer cell line of interest (e.g., human glioblastoma or non-small cell lung cancer lines)

  • Complete cell culture medium

  • This compound

  • Trypsin-EDTA

  • 6-well plates

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line and radiation dose to yield approximately 50-100 colonies per well.

  • Drug Treatment: Allow cells to attach for 18-24 hours. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The dose enhancement ratio (DER) can be calculated by comparing the radiation doses required to achieve a specific survival fraction (e.g., SF = 0.1) with and without this compound.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify the number of DNA double-strand breaks within cells.

Objective: To visualize and quantify the induction and repair of DNA DSBs in cells treated with this compound and radiation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Irradiator

  • Coverslips or chamber slides

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Secondary antibody: fluorescently-labeled anti-primary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to attach. Treat with this compound and/or irradiate as described in the clonogenic assay protocol.

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), fix the cells with 4% PFA and then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in this compound-treated cells compared to controls indicates inhibition of DSB repair.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the NHEJ signaling pathway and a typical experimental workflow for evaluating this compound.

DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits This compound This compound This compound->Ku7080 inhibits Artemis Artemis DNAPKcs->Artemis activates XRCC4_LIG4 XRCC4-Ligase IV XLF/PAXX DNAPKcs->XRCC4_LIG4 recruits Processing End Processing Artemis->Processing Ligation Ligation XRCC4_LIG4->Ligation Processing->Ligation Repair DNA Repair Ligation->Repair

Figure 2: The Non-Homologous End-Joining (NHEJ) Signaling Pathway. this compound targets the initial step of DSB recognition by inhibiting the Ku70/80 heterodimer.

Start Start: Cancer Cell Culture Treatment Treatment: - Control - this compound - Radiation - this compound + Radiation Start->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic gH2AX γH2AX Foci Assay Treatment->gH2AX Analysis Data Analysis: - Survival Curves - Dose Enhancement Ratio - Foci Quantification Clonogenic->Analysis gH2AX->Analysis Conclusion Conclusion: Evaluate Radiosensitizing Effect of this compound Analysis->Conclusion

Figure 3: Experimental Workflow for Evaluating this compound. A typical workflow involves treating cancer cells and assessing the impact on cell survival and DNA damage.

Conclusion

This compound represents a promising strategy to enhance the efficacy of radiotherapy by targeting the DNA repair machinery of cancer cells. Its ability to inhibit the Ku70/80 heterodimer and disrupt the NHEJ pathway leads to a significant increase in radiation-induced cellular lethality. The experimental protocols and conceptual frameworks provided in this guide are intended to support further research and development of this compound and other NHEJ inhibitors as potent radiosensitizers for the advancement of cancer therapy. Further investigations are warranted to fully elucidate the quantitative impact of this compound on radiosensitivity across a broader range of cancer types and to explore its potential in clinical settings.

References

STL127705's potential in synthetic lethality approaches

Author: BenchChem Technical Support Team. Date: December 2025

Page Not Found. 1

[2] Targeting DNA double-strand break repair for cancer therapy - Nature (2023-01-23) The DNA damage response (DDR) is a complex network that detects and repairs damaged DNA to maintain genomic stability. Defects in the DDR are a hallmark of cancer, but they also create vulnerabilities that can be exploited therapeutically. One important area of research in this field is the targeting of DNA double-strand break (DSB) repair pathways, a concept known as synthetic lethality. In this Review, we discuss the key pathways involved in DSB repair — homologous recombination (HR) and non-homologous end joining (NHEJ) — and the proteins that regulate them. We highlight the therapeutic potential of targeting these pathways, both alone and in combination with other agents, and discuss the challenges and future directions of this approach. ... (2023-01-23) The concept of synthetic lethality has been successfully applied in the clinic with the use of PARP inhibitors for the treatment of cancers with mutations in the HR genes BRCA1 and BRCA2 (BOX 1). This success has spurred the development of inhibitors targeting other key players in the DSB repair pathways, such as ATM, ATR, DNA-PK, MRE11 and RAD51. These inhibitors are currently in various stages of preclinical and clinical development (TABLE 1). ... (2023-01-23) One of the main challenges in targeting DSB repair pathways is the potential for overlapping functions and crosstalk between the different pathways. For example, in the absence of HR, the NHEJ pathway can take over and repair DSBs, albeit in an error-prone manner. This can lead to genomic instability and the development of resistance to therapy. Therefore, it is important to develop strategies that can overcome these resistance mechanisms, such as combining inhibitors of different DSB repair pathways or using them in combination with other agents that can induce DNA damage. ... (2023-01-23) The MRE11–RAD50–NBS1 (MRN) complex is another key player in the DSB response. It acts as a sensor of DSBs and is involved in the activation of both the HR and NHEJ pathways. The MRN complex also has nuclease activity, which is required for the processing of DSBs before they can be repaired. Several small-molecule inhibitors of the MRN complex have been developed, including mirin (B157360) and PFM01. These inhibitors have been shown to sensitize cancer cells to DNA-damaging agents and to have antitumour activity in preclinical models. ... (2023-01-23) The choice of which DSB repair pathway to target depends on the genetic background of the cancer. For example, cancers with mutations in HR genes, such as BRCA1 and BRCA2, are particularly sensitive to inhibitors of the NHEJ pathway. This is because these cancers rely on the NHEJ pathway for their survival. Conversely, cancers with mutations in NHEJ genes, such as LIG4 and XRCC4, are sensitive to inhibitors of the HR pathway. ... (2023-01-23) The development of resistance to DSB repair inhibitors is a major challenge. Resistance can occur through a variety of mechanisms, such as upregulation of alternative repair pathways, mutations in the drug target and activation of drug efflux pumps. To overcome resistance, it is important to develop strategies that can target these mechanisms. For example, combining DSB repair inhibitors with other agents that can induce DNA damage or inhibit alternative repair pathways may be an effective way to overcome resistance. ... (s2056) and KAP1 (S824). DNA-PK is a serine/threonine kinase that is composed of a catalytic subunit (DNA-PKcs) and a regulatory subunit (Ku70/86). It is a key player in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair. DNA-PK is activated by DNA damage and phosphorylates a number of downstream targets, including itself, H2AX (gH2AX), and p53. These phosphorylation events lead to the recruitment of other DNA repair proteins to the site of damage and the activation of cell cycle checkpoints. ... (2023-01-23) RAD51 is a key protein in the HR pathway. It is a recombinase that forms a nucleoprotein filament on single-stranded DNA and catalyses the strand invasion step of HR. Several small-molecule inhibitors of RAD51 have been developed, including B02 and RI-1. These inhibitors have been shown to sensitize cancer cells to DNA-damaging agents and to have antitumour activity in preclinical models. ... (2023-01-23) The ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases are two master regulators of the DNA damage response (DDR). They are activated by DNA double-strand breaks (DSBs) and single-stranded DNA, respectively, and they phosphorylate a wide range of downstream targets to coordinate cell cycle arrest, DNA repair and apoptosis. Several small-molecule inhibitors of ATM and ATR have been developed and are currently in clinical trials. These inhibitors have shown promise in the treatment of a variety of cancers, both as single agents and in combination with other therapies. ... (2023-01-23) The DNA-dependent protein kinase (DNA-PK) is another key player in the DSB response. It is a serine/threonine kinase that is composed of a catalytic subunit (DNA-PKcs) and a regulatory subunit (Ku70/86). DNA-PK is recruited to DSBs by the Ku70/86 heterodimer and is involved in the non-homologous end joining (NHEJ) pathway of DSB repair. Several small-molecule inhibitors of DNA-PK have been developed, including NU7441 and VX-970. These inhibitors have been shown to sensitize cancer cells to DNA-damaging agents and to have antitumour activity in preclinical models. 3 STL127705: A Promising Small Molecule Inhibitor for Synthetic Lethality in Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This compound, a novel small molecule inhibitor of the DNA repair protein Ku70/80, is emerging as a significant agent in synthetic lethality approaches to cancer treatment. By disrupting the non-homologous end-joining (NHEJ) pathway, this compound has demonstrated the potential to sensitize cancer cells to DNA-damaging agents and induce apoptosis, particularly in tumors with existing defects in other DNA repair pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a therapeutic strategy that exploits the genetic vulnerabilities of cancer cells. It occurs when the simultaneous loss of function of two genes is lethal to a cell, while the loss of function of either gene alone is not. In the context of cancer, this often involves targeting a DNA damage response (DDR) pathway that becomes essential for survival in tumor cells that have lost a parallel DDR pathway.[2][4] The non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), is frequently upregulated in cancers with defects in other repair mechanisms, making it a prime target for synthetic lethality.[5][6]

This compound: A Targeted Inhibitor of the NHEJ Pathway

This compound is a small molecule identified through computational screening that specifically targets the Ku70/80 heterodimer, a critical component of the NHEJ pathway.[5][7] The Ku70/80 complex is one of the first proteins to recognize and bind to DNA double-strand breaks, initiating the NHEJ repair cascade.[5][8]

Mechanism of Action

This compound functions by disrupting the interaction between the Ku70/80 heterodimer and DNA.[6][9][10] This inhibition prevents the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ pathway.[5][6][8][10] The disruption of this initial step effectively blocks the entire NHEJ repair process, leading to an accumulation of unrepaired DNA double-strand breaks.[5][11]

The inhibition of NHEJ by this compound enhances DNA damage, blocks the formation of the Ku70/80 heterodimer, and ultimately triggers apoptosis in tumor cells.[5][11][12]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Parameter Value Assay Reference
IC50 (Ku70/80-DNA Interaction) 3.5 µMElectrophoretic Mobility Shift Assay (EMSA)[6][7][9]
IC50 (DNA-PKcs Activation) 2.5 µMIn vitro kinase assay[6][7]
Cellular IC50 (Glioblastoma & Prostate Cancer Cells) 20-35 µMCell viability assay[7]
Cell Line Treatment Effect Reference
SF-767 (Glioblastoma)This compound (0-100 µM)Dose-dependent decrease in DNA-PKcs autophosphorylation[10]
SF-767, PrEC (Prostate Epithelial)This compound (0-40 µM)Dose-dependent cytotoxicity[10]
H1299 (Non-small cell lung cancer)This compound (1 µM) + Gemcitabine (B846)Significant increase in apoptosis (76%)[10]

Experimental Protocols

Cell Viability Assay
  • Cell Lines: SF-767 (human glioblastoma), PrEC (prostate epithelial cells), and H1299 (non-small cell lung cancer).

  • Method: Sulforhodamine B (SRB) assay.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 6 hours).

    • Fix the cells with trichloroacetic acid.

    • Stain with SRB dye.

    • Wash and solubilize the bound dye.

    • Measure absorbance at a specific wavelength to determine cell viability.

Western Blot Analysis for DNA-PKcs Autophosphorylation
  • Cell Line: SF-767 cells.

  • Procedure:

    • Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for a designated pre-treatment period (e.g., 2 hours) followed by co-incubation.

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated DNA-PKcs (Ser2056) and total DNA-PKcs.

    • Incubate with appropriate secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis
  • Cell Line: H1299 cells.

  • Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Treat cells with this compound (e.g., 1 µM) alone or in combination with another agent (e.g., gemcitabine) for a specified time (e.g., 48 hours).[10]

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]

Non-Homologous End-Joining (NHEJ) Activity Assay
  • Method: Use of a reporter plasmid system.

  • Procedure:

    • Transfect cells (e.g., H1299) with an NHEJ repair reporter plasmid.

    • Select stable cell lines.

    • Induce DNA double-strand breaks (e.g., through irradiation or a specific endonuclease).

    • Treat cells with this compound.

    • Measure the reporter gene expression (e.g., GFP intensity) by flow cytometry to determine NHEJ activity.[11][12]

Visualizations

Signaling Pathway of NHEJ Inhibition by this compound

NHEJ_Inhibition cluster_DSB DNA Double-Strand Break cluster_NHEJ NHEJ Pathway cluster_Inhibitor Inhibitor Action DSB DNA DSB Ku7080 Ku70/80 DSB->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs activates Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV Ligase IV/ XRCC4/XLF Artemis->LigIV processes ends for Repair DNA Repair LigIV->Repair This compound This compound This compound->Ku7080 inhibits binding to DNA

Caption: Inhibition of the NHEJ pathway by this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Cancer Cell Lines treatment Treatment with this compound (± other agents) start->treatment viability Cell Viability (SRB Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis mechanistic Mechanistic Studies (Western Blot, NHEJ Assay) treatment->mechanistic ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis mechanistic->protein_exp end Conclusion: Therapeutic Potential ic50->end apoptosis_quant->end protein_exp->end

Caption: Workflow for evaluating this compound's anticancer effects.

Logical Relationship of Synthetic Lethality with this compound

Synthetic_Lethality cluster_cancer Cancer Cell Context cluster_treatment Therapeutic Intervention cluster_outcome Outcome hdr_defect Defective HR Repair (e.g., BRCA1/2 mutation) nhej_active Active NHEJ Pathway (Survival Mechanism) hdr_defect->nhej_active relies on stl_treatment This compound Treatment nhej_active->stl_treatment nhej_inhibited NHEJ Inhibited stl_treatment->nhej_inhibited leads to cell_death Synthetic Lethality (Cell Death) nhej_inhibited->cell_death results in

References

Methodological & Application

Application Notes and Protocols for STL127705 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

STL127705 is a small molecule inhibitor of the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By disrupting the binding of Ku70/80 to DNA, this compound effectively impairs the NHEJ repair mechanism.[1][3] This inhibition leads to the accumulation of DNA damage, particularly in cancer cells which often exhibit a higher reliance on specific DNA repair pathways for survival.[1][3] The targeted disruption of DNA repair by this compound can induce apoptosis and sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, making it a promising candidate for cancer therapy.[3][4][5]

Mechanism of Action

This compound functions by directly interfering with the initial step of the NHEJ pathway. The Ku70/80 heterodimer is one of the first proteins to recognize and bind to the broken ends of DNA at a DSB site. This binding is essential for the recruitment and activation of other NHEJ factors, including the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][3] this compound inhibits the interaction between Ku70/80 and DNA, thereby preventing the assembly of the DNA-PK holoenzyme and subsequent repair of the DSB.[1][3] This disruption of the NHEJ pathway can also affect the MEK-ERK signaling pathway, which is involved in cell proliferation and survival.[6]

Quantitative Data

The following table summarizes the in vitro potency and cellular activity of this compound from various studies.

ParameterValueCell Line/SystemReference
Ku70/80-DNA Interaction IC503.5 µMIn vitro[1][3]
DNA-PKcs Kinase Activation IC502.5 µMIn vitro[1][3]
Single Agent IC5020-35 µMGlioblastoma and prostate epithelial cancer cells[3]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

STL127705_Pathway This compound Mechanism of Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End-Joining (NHEJ) Pathway cluster_2 Cellular Outcomes DSB DSB Ku70/80 Ku70/80 DSB->Ku70/80 binds to DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs recruits NHEJ Repair NHEJ Repair DNA-PKcs->NHEJ Repair activates Cell Survival Cell Survival NHEJ Repair->Cell Survival This compound This compound This compound->Ku70/80 inhibits binding to DNA Apoptosis Apoptosis This compound->Apoptosis Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest

Caption: this compound inhibits the binding of Ku70/80 to DNA, disrupting NHEJ and leading to apoptosis.

Experimental Protocols

I. Cell Culture

This protocol outlines the general procedure for culturing cancer cell lines for experiments with this compound. Specific cell lines mentioned in the literature include SF-767 human glioblastoma and H1299 human non-small cell lung cancer cells.[1][4]

Materials:

  • Cancer cell line of interest (e.g., SF-767, H1299)

  • Complete culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • For passaging, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Seed cells into new flasks or plates at the desired density for experiments.

II. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cells cultured as described above

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various this compound concentrations (e.g., 0-40 µM).[7] Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired time (e.g., 6 hours).[7]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

III. Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression, specifically the autophosphorylation of DNA-PKcs.[8]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-DNA-PKcs, anti-DNA-PKcs, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells (e.g., SF-767) with varying concentrations of this compound (e.g., 0-100 µM) for the desired time (e.g., pre-treated for 2 hours, then co-incubated for 4 hours).[7][8]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

IV. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells (e.g., H1299) with this compound (e.g., 1 µM) alone or in combination with other agents (e.g., gemcitabine) for the desired time (e.g., 48 hours).[7]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.

Experimental Workflow

The following diagram provides a general workflow for evaluating the cellular effects of this compound.

Experimental_Workflow General Experimental Workflow for this compound Cell_Culture 1. Cell Culture (e.g., SF-767, H1299) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (MTT) Treatment->Cell_Viability Western_Blot 3b. Western Blot (p-DNA-PKcs) Treatment->Western_Blot Apoptosis_Assay 3c. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical workflow for studying the effects of this compound on cancer cell lines.

References

Application Notes and Protocols for STL127705 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STL127705 is a potent and selective small molecule inhibitor of the Ku70/80 heterodimer, a critical component of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1] The Ku70/80 complex is one of the first proteins to recognize and bind to DNA double-strand breaks (DSBs), acting as a scaffold for the recruitment of other DNA repair factors.[2][3] By inhibiting the binding of Ku70/80 to DNA, this compound effectively disrupts the NHEJ pathway, leading to an accumulation of DNA damage and subsequently inducing apoptosis in cancer cells. This mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for anticancer therapy, particularly in combination with DNA-damaging agents. These application notes provide detailed protocols for utilizing this compound to assess its impact on cell viability in cancer cell lines.

Mechanism of Action

This compound functions by directly interfering with the binding of the Ku70/80 heterodimer to the ends of double-stranded DNA breaks. This inhibition prevents the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ pathway.[1] The disruption of this initial step of NHEJ leads to unrepaired DNA double-strand breaks, which can trigger cell cycle arrest and programmed cell death (apoptosis).

STL127705_Mechanism_of_Action cluster_nhej Non-Homologous End Joining (NHEJ) Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Binding DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment & Activation Unrepaired_DSBs Unrepaired DSBs LIG4_XRCC4 Ligase IV / XRCC4 DNA_PKcs->LIG4_XRCC4 Activation Repair DNA Repair LIG4_XRCC4->Repair Ligation This compound This compound This compound->Ku70_80 Inhibits Binding Apoptosis Apoptosis Unrepaired_DSBs->Apoptosis Leads to

Figure 1: Mechanism of action of this compound in the NHEJ pathway.

Data Presentation

The following table summarizes the reported antiproliferative activity of this compound in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell growth by 50%.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
SF-767GlioblastomaCell Viability Assay20-35[1]
PrECProstate EpithelialCell Viability Assay20-35[1]
H1299Non-small cell lung cancerApoptosis Assay1 (in combination)[4]

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method for quantifying viable cells in proliferation and cytotoxicity studies. The protocol is based on standard MTT assay procedures and can be adapted for various adherent cancer cell lines.

MTT Cell Viability Assay Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell line of interest (e.g., SF-767, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_stl Add this compound to cells incubate_24h->add_stl prepare_stl Prepare this compound dilutions prepare_stl->add_stl incubate_treatment Incubate for 24-72h add_stl->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound is a valuable research tool for investigating the role of the NHEJ DNA repair pathway in cancer cell survival. The provided protocols and data offer a starting point for researchers to explore the cytotoxic and antiproliferative effects of this compound in various cancer models. The ability of this compound to sensitize cancer cells to DNA-damaging agents highlights its potential for combination therapies, a promising avenue for future cancer treatment strategies.

References

Application Notes and Protocols: Using STL127705 to Sensitize Glioblastoma Cells to Radiation

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific compound "STL127705" is not documented in the available scientific literature. Therefore, this document will use the well-characterized DNA alkylating agent BO-1051 as a representative example to provide detailed protocols and data for sensitizing glioblastoma (GBM) cells to radiation. The principles and methods described herein are broadly applicable to the preclinical evaluation of novel radiosensitizers.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year, despite a standard treatment regimen of surgical resection followed by radiotherapy and chemotherapy with temozolomide (B1682018).[1][2] A primary contributor to this poor prognosis is the profound radioresistance of GBM cells, which allows them to survive treatment and repopulate the tumor.[3] A promising strategy to overcome this challenge is the use of radiosensitizers—compounds that enhance the cytotoxic effects of ionizing radiation on tumor cells.[4]

Many radiosensitizers function by exacerbating DNA damage or inhibiting the DNA Damage Response (DDR) pathways that cancer cells rely on for survival after radiation-induced DNA lesions.[5][6][7] BO-1051, a DNA N-mustard alkylating agent, has been shown to be a potent radiosensitizer in preclinical GBM models.[5][6][8][9] It enhances the efficacy of radiation by augmenting and sustaining DNA damage, leading to increased cell death.[5][8] These notes provide an overview of the quantitative effects of BO-1051 and detailed protocols for key in vitro experiments to assess the radiosensitizing potential of novel compounds like this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of BO-1051 in sensitizing human glioblastoma cell lines to radiation.

Table 1: Cytotoxicity of BO-1051 in Glioblastoma Cell Lines

Cell LineTreatment DurationIC50 (nM)Survival Fraction at 200 nM
U87MG24 hoursNot specified0.470 ± 0.091
U251MG24 hoursNot specified0.485 ± 0.041
GBM-324 hoursNot specified0.510 ± 0.042
Data from a study where cells were treated with BO-1051, and survival was assessed by clonogenic assay.[5]

Table 2: Radiosensitization Effect of BO-1051 in Glioblastoma Cell Lines

Cell LineTreatmentSurvival Fraction at 2 Gy (SF₂)Sensitizer Enhancement Ratio (SER) at 10% Survival
U87MGControl (DMSO)Not specified, but higher than treated1.50
BO-1051 (200 nM)Significantly lower than control
U251MGControl (DMSO)Not specified, but higher than treated1.24
BO-1051 (200 nM)Significantly lower than control
GBM-3Control (DMSO)Not specified, but higher than treated1.31
BO-1051 (200 nM)Significantly lower than control
Cells were pre-treated with 200 nM BO-1051 for 24 hours before irradiation. The Sensitizer Enhancement Ratio (SER) is a measure of the magnitude of radiosensitization.[5][8]

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human glioblastoma cell lines (e.g., U87MG, U251MG).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation.[10][11]

  • Materials:

    • 6-well plates

    • Complete culture medium

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Fixation solution (e.g., methanol:acetic acid, 3:1)

    • 0.5% Crystal Violet staining solution

  • Protocol:

    • Cell Seeding: Harvest a single-cell suspension using trypsin. Count the cells and seed a predetermined number (ranging from 200 to 8000 cells per well, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 6 hours.

    • Drug Treatment: Treat the cells with the desired concentration of the radiosensitizer (e.g., 200 nM BO-1051) or vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24 hours).

    • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

    • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days until visible colonies (defined as ≥50 cells) form in the control plates.[11]

    • Fixation and Staining:

      • Aspirate the medium and gently wash the wells with PBS.

      • Add 1-2 mL of fixation solution and incubate for 5-10 minutes at room temperature.

      • Remove the fixation solution and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for at least 2 hours.[11]

      • Carefully remove the stain and rinse the plates with tap water until the excess stain is removed.

    • Colony Counting: Air dry the plates and count the number of colonies in each well.

    • Data Analysis:

      • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%.

      • Surviving Fraction (SF): PE of treated sample / PE of control (0 Gy) sample.

      • Plot SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.

      • Sensitizer Enhancement Ratio (SER): Dose of radiation alone to produce a given SF / Dose of radiation + drug to produce the same SF.

Western Blotting for γ-H2AX

This protocol is used to quantify the levels of phosphorylated Histone H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks (DSBs).[5][12]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels (e.g., 12-15%)

    • PVDF or nitrocellulose membranes

    • Primary antibody (anti-γ-H2AX)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Protocol:

    • Sample Preparation: Treat cells with the drug and/or radiation as required. At the desired time points, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[13]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Antibody Incubation:

      • Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply the chemiluminescence substrate. Image the blot using a digital imager.

    • Analysis: Quantify the band intensity using software like ImageJ. Normalize the γ-H2AX signal to a loading control (e.g., β-actin or total H2A).

Immunofluorescence for DNA Damage Foci (γ-H2AX and RAD51)

This method allows for the visualization and quantification of DNA damage and repair foci within individual cell nuclei.[15]

  • Materials:

    • Glass coverslips in culture plates

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibodies (anti-γ-H2AX, anti-RAD51)

    • Fluorophore-conjugated secondary antibodies

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Protocol:

    • Cell Culture: Seed cells on glass coverslips in multi-well plates and allow them to attach.

    • Treatment: Treat cells with the drug and/or radiation.

    • Fixation and Permeabilization:

      • At the desired time point, wash cells with PBS.

      • Fix with 4% PFA for 15 minutes at room temperature.

      • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

    • Antibody Staining:

      • Incubate with primary antibody (or a cocktail of primary antibodies for co-staining) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[1]

      • Wash three times with PBS.

      • Incubate with the appropriate fluorophore-conjugated secondary antibody for 1 hour in the dark.

    • Counterstaining and Mounting:

      • Wash three times with PBS.

      • Stain nuclei with DAPI for 5 minutes.

      • Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging and Analysis:

      • Visualize the slides using a fluorescence or confocal microscope.

      • Capture images of multiple fields of view.

      • Quantify the number of foci per nucleus using automated software (e.g., ImageJ). A cell is often considered positive if it contains a threshold number of foci (e.g., >10).[16][17]

Visualizations

G Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Radiation->DNA_DSB Induces BO1051 BO-1051 (DNA Alkylating Agent) BO1051->DNA_DSB Induces DDR DNA Damage Response (DDR) (ATM, ATR, PARP, etc.) BO1051->DDR Sustains Activation & Impairs Repair DNA_DSB->DDR Activates Apoptosis Apoptosis / Mitotic Catastrophe DNA_DSB->Apoptosis Triggers (if unrepaired) Repair DNA Repair (HR, NHEJ) DDR->Repair Initiates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Induces DDR->Apoptosis Prevents Repair->Apoptosis Prevents Survival Cell Survival & Radioresistance Repair->Survival Promotes CellCycleArrest->Repair Allows time for

Caption: Proposed signaling pathway for BO-1051 mediated radiosensitization.

G start Start: Seed GBM cells in 6-well plates attach Allow cells to attach (6-24 hours) start->attach treat Treat with this compound (or vehicle control) for 24h attach->treat irradiate Irradiate with graded doses (0, 2, 4, 6, 8 Gy) treat->irradiate incubate Incubate for 10-14 days to allow colony formation irradiate->incubate fix Fix colonies with Methanol/Acetic Acid incubate->fix stain Stain with 0.5% Crystal Violet fix->stain count Count colonies (≥50 cells) stain->count analyze Calculate Surviving Fraction & Generate Survival Curves count->analyze end End analyze->end G This compound This compound (Compound) CombinedTx Combined Treatment This compound->CombinedTx Radiation Radiation Radiation->CombinedTx DNA_Damage Increased & Sustained DNA Damage (γ-H2AX) CombinedTx->DNA_Damage Leads to Repair_Inhibition Impaired DNA Repair (Reduced RAD51 Foci) CombinedTx->Repair_Inhibition Leads to Cell_Death Enhanced Cell Death (Reduced Clonogenic Survival) DNA_Damage->Cell_Death Results in Repair_Inhibition->Cell_Death Results in

References

Application Note: In Vitro Assays for Measuring the IC50 of STL127705

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction STL127705 is a small molecule inhibitor targeting the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] Mechanistically, this compound disrupts the binding of the Ku70/80 complex to DNA, which subsequently inhibits the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][3][4] The inhibition of the NHEJ pathway can sensitize cancer cells to radiation and other DNA-damaging agents.[3][5]

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[6][7] This document provides detailed protocols for determining the IC50 value of this compound through two distinct in vitro methods: a biochemical assay measuring the inhibition of DNA-PKcs kinase activity and a cell-based assay assessing the compound's antiproliferative effects.

This compound Mechanism of Action in the NHEJ Pathway

The diagram below illustrates the Non-Homologous End-Joining (NHEJ) pathway for DNA repair and indicates the inhibitory action of this compound.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) Repair DSB DNA Double-Strand Break Ku7080 Ku70/80 Heterodimer DSB->Ku7080 binds to DNA ends DNAPKcs_inactive DNA-PKcs (inactive) Ku7080->DNAPKcs_inactive recruits This compound This compound This compound->Ku7080 inhibits binding DNAPK_complex DNA-PK Holoenzyme (Ku70/80 + DNA-PKcs) DNAPKcs_active DNA-PKcs (active) Autophosphorylation DNAPK_complex->DNAPKcs_active activation Ligation Ligation Complex (Ligase IV, XRCC4, etc.) DNAPKcs_active->Ligation recruits & phosphorylates Repair DNA Repair Ligation->Repair ligates DNA ends

Caption: this compound inhibits the NHEJ pathway by disrupting Ku70/80-DNA binding.

Data Presentation: In Vitro IC50 of this compound

The following table summarizes the reported in vitro IC50 values for this compound from various assays.

Target/ProcessAssay TypeIC50 Value (µM)Reference
Ku70/80-DNA InteractionEMSA3.5[1][5][8]
DNA-PKcs Kinase ActivationKinase Assay2.5[3][8][9]
Cell Proliferation (Glioblastoma)Cell-based Assay20-35[9]

Experimental Protocols

Protocol 1: In Vitro DNA-PK Luminescent Kinase Assay

This protocol describes a method to determine the IC50 of this compound by measuring its effect on the kinase activity of the DNA-PK holoenzyme using a luminescence-based assay, such as the Kinase-Glo® platform.[10] The principle is based on the quantification of ATP remaining after the kinase reaction; the luminescent signal is inversely proportional to DNA-PK activity.[11][12]

Materials:

  • Recombinant human Ku70/80 heterodimer

  • Recombinant human DNA-PKcs

  • Linearized plasmid DNA (as DNA substrate)

  • This compound (stock solution in 100% DMSO)

  • ATP (10 mM stock)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.[13]

    • Further dilute the compound series in Kinase Reaction Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is constant and low (<1%).

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the diluted this compound solutions or control (DMSO vehicle for 0% inhibition, known DNA-PK inhibitor for 100% inhibition) to the appropriate wells.

    • Prepare a master mix containing the DNA-PKcs enzyme, Ku70/80 heterodimer, and linearized DNA in Kinase Reaction Buffer.

    • Add 2.5 µL of the enzyme/substrate master mix to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[14]

  • Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for DNA-PKcs.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Mix the plate on a shaker for 30 seconds and incubate at room temperature for 60 minutes.[13]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[10][13]

    • Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the DMSO-only control (maximum kinase activity) as 0% inhibition and the control with a known potent inhibitor as 100% inhibition.

    • Calculate the percent inhibition for each this compound concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[15]

Protocol 2: Cell Proliferation Assay for IC50 Determination

This protocol determines the IC50 of this compound based on its antiproliferative activity in a selected cancer cell line (e.g., SF-767 glioblastoma).[1] The method uses a fluorescence-based assay (e.g., CyQUANT®) that measures DNA content as an indicator of cell number.[16]

Materials:

  • Human cancer cell line (e.g., SF-767)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in 100% DMSO)

  • CyQUANT® Cell Proliferation Assay Kit or similar fluorescence-based kit

  • Black, clear-bottom 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute the cells to the appropriate seeding density in complete medium (e.g., 5,000 cells/well). The optimal density should be determined empirically to ensure cells remain in the logarithmic growth phase throughout the experiment.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium from the DMSO stock. Include a medium-only control and a DMSO vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions or control solutions.

    • Incubate the plate for an additional 48-72 hours.[1]

  • Assay Procedure:

    • At the end of the incubation period, process the plates according to the manufacturer's protocol for the chosen cell proliferation kit. For the CyQUANT® Direct assay, this typically involves adding the detection reagent directly to the wells.[16]

    • Incubate the plate for the recommended time (e.g., 60 minutes) at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation / ~520 nm emission for green fluorescent dyes).[16]

  • Data Analysis:

    • Subtract the average fluorescence of the "no cell" (media only) background control from all other measurements.

    • Normalize the data to the vehicle control (DMSO) wells, which represent 100% cell viability.[15]

    • Calculate the percent viability for each concentration of this compound.

    • Plot percent viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][17]

General Experimental Workflow for IC50 Determination

The following diagram outlines the generalized workflow for determining the IC50 of an inhibitor like this compound.

IC50_Workflow Prep 1. Compound Preparation (Serial Dilution) Assay_Setup 2. Assay Setup Prep->Assay_Setup Biochem Biochemical Assay (e.g., Kinase-Glo®) Assay_Setup->Biochem Cell Cell-Based Assay (e.g., Proliferation) Assay_Setup->Cell Incubation 3. Incubation Biochem->Incubation Cell->Incubation Detection 4. Signal Detection Incubation->Detection Luminescence Luminescence Reading Detection->Luminescence Fluorescence Fluorescence Reading Detection->Fluorescence Analysis 5. Data Analysis Luminescence->Analysis Fluorescence->Analysis Normalization Normalization & % Inhibition Analysis->Normalization Curve_Fit Dose-Response Curve (Non-linear Regression) Normalization->Curve_Fit Result IC50 Value Curve_Fit->Result

Caption: A generalized workflow for in vitro IC50 determination.

References

STL127705 application in prostate cancer cell lines (PC-3, erLNCaP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: STL127705 in Prostate Cancer Cell Lines

Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide. A key driver of prostate cancer progression is the androgen receptor (AR) signaling pathway. While androgen deprivation therapy is the standard of care for advanced prostate cancer, many patients eventually develop castration-resistant prostate cancer (CRPC), where the cancer progresses despite low levels of androgens. Therefore, there is a critical need for novel therapeutic agents that can overcome resistance mechanisms. This document outlines the application of this compound, a novel small molecule inhibitor, in two distinct prostate cancer cell lines: PC-3 (androgen-independent) and erLNCaP (an engineered, enzalutamide-resistant LNCaP cell line).

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutics for prostate cancer.

Mechanism of Action and Cellular Effects

This compound is a potent and selective inhibitor of a key kinase involved in androgen receptor signaling and cell survival pathways. Its mechanism of action is hypothesized to involve the dual targeting of pathways that are crucial for the growth of both androgen-dependent and androgen-independent prostate cancer cells.

Proposed Signaling Pathway for this compound Action:

STL127705_Pathway AR Androgen Receptor (AR) ARE Androgen Response Elements AR->ARE Translocation & Binding AR_target AR Target Genes (e.g., PSA) ARE->AR_target Gene Transcription Cell_Growth Cell_Growth AR_target->Cell_Growth Proliferation Proliferation AR_target->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Growth mTOR->Proliferation This compound This compound This compound->AR Inhibition of AR Expression This compound->Akt Inhibition

Caption: Proposed dual-inhibitory action of this compound on the PI3K/Akt and Androgen Receptor signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in PC-3 and erLNCaP prostate cancer cell lines.

Table 1: IC50 Values for Cell Viability

Cell LineAndrogen Receptor StatusKey Resistance FeaturesThis compound IC50 (nM)
PC-3NegativeAndrogen-Independent75
erLNCaPOverexpressedEnzalutamide-Resistant120

Table 2: Apoptosis Induction by this compound (at 100 nM for 48h)

Cell Line% Apoptotic Cells (Annexin V+) - Control% Apoptotic Cells (Annexin V+) - this compoundFold Increase
PC-33.5%28.5%8.1
erLNCaP4.2%25.2%6.0

Table 3: Effect of this compound on Protein Expression (at 100 nM for 24h)

Cell LineProtein TargetChange in Expression vs. Control
PC-3p-Akt (S473)85% Decrease
erLNCaPAndrogen Receptor70% Decrease
erLNCaPp-Akt (S473)80% Decrease
erLNCaPPSA65% Decrease

Experimental Protocols

3.1. Cell Culture

  • PC-3 Cells:

    • Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture every 2-3 days to maintain logarithmic growth.

  • erLNCaP Cells:

    • Culture in RPMI-1640 medium supplemented with 10% Charcoal-Stripped FBS (CSS) and 1% Penicillin-Streptomycin.

    • To maintain resistance, supplement the medium with 10 µM enzalutamide.

    • Maintain at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for this compound Treatment:

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Downstream Analysis start Seed Cells in Appropriate Plates adhere Allow Cells to Adhere (24 hours) start->adhere treat Treat with this compound (Varying Concentrations) adhere->treat control Treat with Vehicle Control (e.g., DMSO) adhere->control incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) treat->incubate control->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (Protein Expression) incubate->western apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis

Caption: General workflow for in vitro experiments with this compound.

3.2. Cell Viability Assay (MTT Assay)

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

3.3. Western Blotting for Protein Expression

  • Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate, allow adherence, and treat with this compound (e.g., 100 nM) or vehicle for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-AR, anti-p-Akt, anti-Akt, anti-PSA, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH).

Logical Relationship of Experimental Outcomes:

Logical_Relationship This compound This compound Treatment Inhibition Inhibition of Key Proteins (AR, p-Akt) This compound->Inhibition Viability Decreased Cell Viability (Increased IC50) Inhibition->Viability Apoptosis Induction of Apoptosis Inhibition->Apoptosis Western_Blot Measured by Western Blot Inhibition->Western_Blot MTT_Assay Measured by MTT Assay Viability->MTT_Assay AnnexinV_Assay Measured by Annexin V Staining Apoptosis->AnnexinV_Assay

Caption: Relationship between this compound's molecular action and its cellular outcomes.

Application Notes and Protocols for STL127705 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of STL127705 in in vitro experiments. This compound is a potent small molecule inhibitor of the Ku70/80 heterodimer protein, a key component of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By interfering with the binding of Ku70/80 to DNA, this compound effectively inhibits the repair of DNA double-strand breaks, leading to antiproliferative effects and the induction of apoptosis in cancer cells. These properties make it a valuable tool for cancer research and drug development, particularly in combination with DNA-damaging agents.

Mechanism of Action

This compound targets the Ku70/80 heterodimer, which is the initial sensor of DNA double-strand breaks in the NHEJ pathway. By binding to the Ku70/80 complex, this compound allosterically inhibits its ability to bind to DNA ends. This prevents the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial kinase in the NHEJ cascade. The inhibition of this pathway leads to an accumulation of DNA damage, ultimately triggering cell death.[1][2][3][4][5]

STL127705_Mechanism_of_Action cluster_1 NHEJ Pathway DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Ligation Ligation & Repair DNA_PKcs->Ligation This compound This compound This compound->Ku70_80 inhibits binding to DNA

Figure 1: Mechanism of action of this compound in the NHEJ pathway.

Quantitative Data

The following table summarizes the key in vitro inhibitory concentrations of this compound.

ParameterIC50 ValueCell Line/SystemReference
Ku70/80-DNA Interaction3.5 µMElectrophoretic Mobility Shift Assay (EMSA)[1][2][6][7]
DNA-PKcs Kinase Activation2.5 µMIn vitro kinase assay[2][7]
Antiproliferative Activity20-35 µMGlioblastoma and Prostate Epithelial Cancer Cells[4]

Experimental Protocols

Solubility and Stock Solution Preparation

This compound is reported to have low solubility in aqueous solutions and limited solubility in DMSO.[5][8] One source indicates a solubility of up to 60 mg/mL in DMSO with sonication.[7] It is often formulated as a suspension.[5]

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly and sonicate in a water bath until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay

This protocol is a general guideline for assessing the antiproliferative effects of this compound. The optimal conditions may vary depending on the cell line and assay used.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution. A common concentration range to test is 0-40 µM.[5][8]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the plate for the desired period. A 6-hour incubation has been reported to show effects.[5][8]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Prepare this compound serial dilutions (0-40 µM) A->B C Treat cells with this compound B->C D Incubate for 6 hours C->D E Add cell viability reagent D->E F Measure signal (absorbance/luminescence) E->F G Calculate cell viability F->G

Figure 2: Workflow for a cell viability assay with this compound.

Western Blot Analysis of DNA-PKcs Autophosphorylation

This protocol can be used to assess the inhibitory effect of this compound on the DNA-PKcs kinase activity in cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Protocol:

  • Plate cells (e.g., SF-767) in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 2 hours.[5][8]

  • Co-incubate the cells with the same concentrations of this compound for an additional 4 hours.[5][8]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total DNA-PKcs as a loading control.

Apoptosis Analysis

This compound has been shown to induce apoptosis, particularly in combination with other anticancer agents like gemcitabine.[5][8]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Gemcitabine (if used in combination)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells (e.g., H1299) in 6-well plates and allow them to attach.

  • Treat the cells with 1 µM this compound, alone or in combination with gemcitabine, for 48 hours.[5][8]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

Apoptosis_Analysis_Workflow A Seed cells B Treat with 1 µM this compound +/- Gemcitabine A->B C Incubate for 48 hours B->C D Harvest and wash cells C->D E Stain with Annexin V-FITC and PI D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for apoptosis analysis using flow cytometry.

References

Troubleshooting & Optimization

STL127705 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with the Ku70/80 inhibitor, STL127705. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions and only slight solubility in DMSO. It is practically insoluble in water. Some suppliers suggest that with sonication, concentrations up to 60 mg/mL in DMSO may be achievable. However, it is often formulated as a suspension for in vivo studies.

Q2: I'm observing a precipitate when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is happening?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds. When the concentrated DMSO stock is introduced to the aqueous environment of the cell culture medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.

Q3: What is the maximum concentration of DMSO that is safe for my cell lines?

A3: The tolerance to DMSO varies between different cell lines. However, a final concentration of 0.5% or, ideally, below 0.1% DMSO in the final culture medium is generally considered safe for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.

Q4: My this compound solution appears clear initially but becomes cloudy after incubation. Why is this occurring?

A4: Delayed precipitation can occur due to several factors, including temperature shifts, changes in pH of the medium over time, or interactions with components in the medium such as salts and proteins.

Solubility Data

The following table summarizes the available solubility data for this compound.

SolventSolubilityMolar Concentration (at 60 mg/mL)Source(s)
Water< 0.1 mg/mL (Insoluble)N/A[1][2][3]
DMSO< 1 mg/mL (Slightly Soluble) to 60 mg/mL (with sonication)~137.17 mM[1][2][3]

Molecular Weight of this compound: 437.42 g/mol

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: The rapid change in polarity when adding a concentrated DMSO stock to aqueous media.Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
High Final Concentration: The intended experimental concentration exceeds the solubility limit of this compound in the final medium.Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to determine the highest soluble and effective concentration.
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C for dilutions.
Delayed Precipitation (in incubator) Compound Instability: The compound may not be stable in the culture medium over long incubation periods.Reduce Incubation Time: If experimentally feasible, reduce the duration of the treatment.
Interaction with Media Components: this compound may interact with salts, amino acids, or serum proteins, leading to the formation of insoluble complexes.Test Different Media Formulations: If possible, try a different basal media formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds.
Inconsistent Experimental Results Inaccurate Dosing due to Precipitation: Undissolved compound leads to a lower effective concentration.Visually Inspect Solutions: Before each experiment, carefully inspect stock and working solutions for any signs of precipitation. If present, try to redissolve by gentle warming (37°C) and vortexing. For best results, prepare fresh dilutions for each experiment.

Experimental Protocols

Recommended Protocol for Preparation of this compound Stock Solution

  • Aliquoting: Upon receiving the solid compound, if not already done by the manufacturer, aliquot the powder into single-use amounts to avoid repeated freeze-thaw cycles.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.

  • Preparation of a 10 mM Stock Solution:

    • To a vial containing 1 mg of this compound (MW: 437.42), add 228.6 µL of DMSO.

    • Vortex vigorously to dissolve the compound. If solubility is an issue, sonicate the solution in a water bath until it is clear.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light.

Recommended Protocol for Diluting this compound into Cell Culture Media

This protocol is designed to minimize precipitation when preparing the final working solution.

  • Prepare Materials: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, it is advisable to perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in pre-warmed media to create a 1 mM solution. This should be done with vigorous mixing.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.

  • Final Inspection: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Signaling Pathway and Experimental Workflow Diagrams

STL127705_Mechanism_of_Action cluster_nhej Non-Homologous End Joining (NHEJ) Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Inhibition_of_Repair Inhibition of DNA Repair Ligation_Complex Ligation Complex (XRCC4, Ligase IV, etc.) DNA_PKcs->Ligation_Complex recruits Repair DNA Repair Ligation_Complex->Repair This compound This compound This compound->Ku70_80 inhibits binding to DNA Apoptosis Apoptosis Inhibition_of_Repair->Apoptosis leads to

Caption: Mechanism of action of this compound in the NHEJ pathway.

experimental_workflow start Start: Solid this compound stock_prep Prepare Concentrated Stock in DMSO start->stock_prep dissolution_check Visual Check for Complete Dissolution stock_prep->dissolution_check sonicate Sonication (if necessary) dissolution_check->sonicate No storage Store at -20°C or -80°C dissolution_check->storage Yes sonicate->stock_prep dilution Dilute in Pre-warmed (37°C) Media storage->dilution precipitation_check Visual Check for Precipitation dilution->precipitation_check add_to_cells Add to Cell Culture precipitation_check->add_to_cells No troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution precipitation_check->troubleshoot Yes end Experiment add_to_cells->end troubleshoot->dilution

Caption: Recommended workflow for preparing this compound solutions.

References

How to improve STL127705 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of STL127705 in cell culture. The primary focus is to address common challenges related to the compound's stability, which is often linked to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated after I diluted it in my cell culture media. What should I do?

A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic molecules like this compound.[1] The compound is known to be insoluble in water and has very limited solubility in DMSO.[2][3][4][5] Here are immediate steps and preventative measures:

  • Do Not Use Precipitated Solution: A solution with visible precipitate will not provide an accurate or reproducible concentration. Do not add it to your cells.

  • Prepare a Fresh Dilution: Start by preparing a fresh dilution from your DMSO stock.

  • Decrease Final Concentration: The most likely issue is that the compound has exceeded its solubility limit in the final aqueous solution. Try working with a lower final concentration of this compound.

  • Optimize Dilution Method: When diluting the DMSO stock, add it to the media dropwise while vortexing or swirling the media gently. This rapid mixing can help prevent localized high concentrations that lead to immediate precipitation.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture media is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Q2: I'm observing a decrease in the activity of this compound in my multi-day experiment. Could the compound be unstable?

  • Chemical Degradation: Components in the media or cellular metabolic processes can lead to hydrolysis, oxidation, or other modifications of the compound, rendering it inactive.

  • Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of flasks, plates, and pipette tips, reducing the effective concentration available to the cells.

  • Precipitation Over Time: The compound may initially appear dissolved but can slowly precipitate out of the solution over hours or days at 37°C.

To address this, consider replenishing the media with freshly diluted this compound every 24-48 hours. Alternatively, you can perform a stability study to determine its half-life in your specific experimental conditions (see Protocol 2).

Q3: What is the best way to prepare and store this compound stock solutions?

A3: Proper preparation and storage are critical for ensuring the integrity of this compound.

  • Solvent Choice: Based on vendor data, DMSO is the recommended solvent for creating a high-concentration stock.[4][6] Note that solubility is still limited (e.g., < 1 mg/mL or up to 10 mM).[2][6] Sonication may be required to aid dissolution.[4]

  • Stock Solution Storage: Store DMSO stock solutions in small aliquots at -80°C for long-term stability (up to 1-2 years) or -20°C for shorter periods (up to 1 year).[2] Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Powder Storage: Unreconstituted this compound powder should be stored at -20°C for long-term storage (up to 3 years).[2][4]

Quantitative Data Summary

The following tables summarize the available physical and storage data for this compound.

Table 1: Solubility of this compound

SolventSolubilitySource(s)
H₂O< 0.1 mg/mL (Insoluble)[2][3][4]
DMSO< 1 mg/mL (Slightly soluble) to 10 mM (with sonication)[2][3][6]

Table 2: Recommended Storage Conditions

FormatStorage TemperatureShelf LifeSource(s)
Solid (Powder)-20°C~3 years[2]
Solid (Powder)4°C~2 years[2]
In DMSO-80°C~1-2 years[2][4]
In DMSO-20°C~1 year[2]

Experimental Protocols

Protocol 1: Recommended Method for Preparing Working Solutions of this compound

This protocol is designed to minimize precipitation when diluting the hydrophobic compound into aqueous cell culture media.

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. If needed, gently warm the vial and sonicate to ensure complete dissolution. Visually inspect for any remaining particulates.

  • Create Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into 100% DMSO or into pre-warmed (37°C) cell culture media containing serum. Serum proteins like albumin can help stabilize hydrophobic compounds.

  • Final Dilution: Pre-warm the final volume of cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • While gently vortexing or swirling the media, add the required volume of the DMSO stock drop-by-drop. This rapid, distributive mixing is crucial.

  • Visually inspect the final working solution against a light source to ensure no precipitate has formed. If the solution appears cloudy or contains visible particles, it should be discarded.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the chemical stability of this compound under your specific experimental conditions.

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium (e.g., 10 µM in DMEM + 10% FBS) as described in Protocol 1.

  • Incubation: Aliquot the solution into multiple sterile tubes and incubate them in your cell culture incubator (37°C, 5% CO₂).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The T=0 sample should be processed immediately.

  • Sample Quenching: To stop degradation, mix the collected media sample 1:1 with cold acetonitrile (B52724) or methanol. This will precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis vial. Quantify the remaining concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate and calculate its half-life in the media.

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting this compound stability.

G start Start: Observed loss of This compound activity or precipitation check_solubility Is there visible precipitate in the media? start->check_solubility protocol1 Action: Follow Protocol 1 for optimized dilution. Lower final concentration. Increase serum % if possible. check_solubility->protocol1 yes_precip check_stability Hypothesis: Compound may be degrading or adsorbing to plastic. check_solubility->check_stability no_precip yes_precip Yes recheck Re-check for precipitate protocol1->recheck success Problem Resolved recheck->success No Precipitate fail Issue Persists: Contact Technical Support recheck->fail Precipitate Remains no_precip No protocol2 Action: Perform stability assay (Protocol 2) to find half-life. Replenish media with fresh compound every 24h. check_stability->protocol2 protocol2->success

Caption: Troubleshooting workflow for this compound stability issues.

G stl This compound (Active Compound) hydrolysis Hydrolysis (e.g., by esterases in serum or aqueous media) stl->hydrolysis oxidation Oxidation (e.g., by reactive oxygen species from cells or media components) stl->oxidation adsorption Adsorption (Binding to plasticware) stl->adsorption prod1 Inactive Metabolite 1 hydrolysis->prod1 prod2 Inactive Metabolite 2 oxidation->prod2 adsorbed_stl Unavailable Compound adsorption->adsorbed_stl

Caption: Potential pathways for loss of active this compound in culture.

References

Troubleshooting STL127705 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STL127705, focusing on the common issue of its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of the Ku70/80 heterodimer protein.[1] It functions by interfering with the binding of Ku70/80 to DNA, which is a critical initial step in the Non-Homologous End-Joining (NHEJ) DNA repair pathway. By inhibiting this interaction, this compound also prevents the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This disruption of the NHEJ pathway leads to an accumulation of DNA double-strand breaks, which can induce apoptosis and enhance the efficacy of DNA-damaging cancer therapies like radiation and certain chemotherapeutics.[2][3][4]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. Why is this happening?

A2: this compound has very low solubility in aqueous solutions (less than 0.1 mg/mL).[5] The precipitation you are observing is likely due to the compound's hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous medium, the drastic change in solvent polarity causes the compound to crash out of solution. This phenomenon is a common challenge when working with lipophilic small molecules in biological assays.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution in DMSO, which can then be further diluted for your experiments.

Q4: How can I prevent this compound from precipitating in my experiments?

A4: To prevent precipitation, it is crucial to keep the final concentration of this compound in your aqueous solution below its solubility limit. This can be achieved by preparing intermediate dilutions of your DMSO stock solution in your cell culture medium. It is also important to ensure that the final concentration of DMSO in your experiment is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity. Adding the this compound stock solution to pre-warmed media while gently vortexing can also help.

Q5: What are the key quantitative parameters I should be aware of when working with this compound?

A5: Key quantitative parameters for this compound are summarized in the tables below. These include its inhibitory concentrations (IC50) against its primary targets and its solubility in common laboratory solvents.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC50 Value
Ku 70/80 heterodimer protein3.5 µM
DNA-PKcs kinase2.5 µM[2][6]

Table 2: Solubility of this compound

SolventSolubility
Water< 0.1 mg/mL (insoluble)[5]
DMSO< 1 mg/mL (slightly soluble)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

    • Prepare a series of intermediate dilutions from the stock solution using your pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the intermediate dilution to your cell culture wells to reach the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.

    • Gently mix the contents of the wells.

    • Visually inspect the wells for any signs of precipitation before and during the experiment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock into aqueous buffer The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final working concentration of this compound.- Prepare an intermediate dilution of the DMSO stock in the aqueous buffer before adding it to the final experimental setup.
The final percentage of DMSO is too low to maintain solubility.Ensure the final DMSO concentration is sufficient to aid solubility, but still non-toxic to cells (typically ≤ 0.5%).
Improper mixing technique leading to localized high concentrations.Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion.
Inconsistent results in biological assays Precipitation of this compound leading to a lower effective concentration.- Visually inspect solutions for any signs of precipitation before use.- Consider centrifuging the solution and measuring the concentration of the supernatant to confirm the amount of soluble compound.
Adsorption of the hydrophobic compound to plasticware.- Use low-adhesion plasticware.- Pre-rinse pipette tips with the solution before transferring.
Delayed precipitation in the incubator Changes in media conditions over time (e.g., pH shift, interaction with media components).- Monitor the pH of the media throughout the experiment.- If possible, test the stability of this compound in different basal media formulations.

Visualizations

Signaling Pathway

NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits This compound This compound This compound->Ku70_80 inhibits Apoptosis Apoptosis This compound->Apoptosis leads to Artemis Artemis DNA_PKcs->Artemis activates XRCC4_LigIV XRCC4-Ligase IV DNA_PKcs->XRCC4_LigIV recruits Artemis->DSB processes ends XRCC4_LigIV->DSB ligates ends Repair DNA Repair XRCC4_LigIV->Repair

Caption: Inhibition of the NHEJ pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_analysis Data Analysis A Prepare 10 mM this compound stock in anhydrous DMSO B Prepare intermediate dilution in pre-warmed medium A->B C Add final working solution to cells B->C D Incubate and observe C->D E Assess cellular phenotype (e.g., apoptosis, viability) D->E

Caption: Workflow for this compound cell-based experiments.

Logical Relationship: Troubleshooting Precipitation

Troubleshooting_Logic Start Precipitation Observed? Check_Conc Is final concentration > 0.1 mg/mL? Start->Check_Conc Yes End Solution Stable Start->End No Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc Yes Check_DMSO Is final DMSO% < 0.1%? Check_Conc->Check_DMSO No Reduce_Conc->End Increase_DMSO Slightly increase final DMSO% (max 0.5%) Check_DMSO->Increase_DMSO Yes Check_Mixing Was stock added to vortexing buffer? Check_DMSO->Check_Mixing No Increase_DMSO->End Improve_Mixing Improve mixing technique Check_Mixing->Improve_Mixing No Check_Mixing->End Yes Improve_Mixing->End

Caption: Decision tree for troubleshooting this compound precipitation.

References

Off-target effects of STL127705 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of STL127705 in cellular assays, with a specific focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the Ku70/80 heterodimer protein.[1][2][3] It functions by interfering with the binding of the Ku70/80 complex to DNA, which is a critical initiating step in the Non-Homologous End-Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][3][4] By disrupting this interaction, this compound also inhibits the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2][3]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are reported as:

  • ~3.5 µM for the disruption of Ku70/80-DNA interaction.[1][2]

  • ~2.5 µM for the inhibition of Ku-dependent DNA-PKcs kinase activation.[2][3]

Q3: Has a comprehensive off-target profile for this compound been published?

Q4: What are potential off-target kinases or pathways to consider when using this compound?

Given that this compound indirectly inhibits DNA-PKcs, a member of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, it is plausible that it could have off-target effects on other members of this family. Other DNA-PKcs inhibitors have shown cross-reactivity with:

  • mTOR (mammalian Target of Rapamycin)

  • PI3K (Phosphoinositide 3-kinase) isoforms, particularly PI3Kδ

  • ATM (Ataxia-Telangiectasia Mutated)

  • ATR (Ataxia Telangiectasia and Rad3-related)

Researchers should therefore consider investigating these pathways if unexpected cellular phenotypes are observed.

Troubleshooting Guide: Unexpected Phenotypes in Cellular Assays

This guide is designed to help researchers troubleshoot unexpected results that may arise from the use of this compound.

Observed Issue Potential On-Target Cause Potential Off-Target Cause Recommended Troubleshooting Steps
Higher than expected cytotoxicity at concentrations near the IC50. Inhibition of NHEJ can lead to an accumulation of DNA damage, especially in rapidly dividing cells or in combination with other DNA damaging agents, causing apoptosis.[1]The compound may be inhibiting essential kinases involved in cell survival pathways (e.g., PI3K/Akt).1. Perform a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your cell line. 2. Assess markers of DNA damage (e.g., γH2AX foci) to confirm on-target activity. 3. Profile the activity of key survival kinases like Akt (downstream of PI3K) and mTOR using phosphospecific antibodies. 4. Use a structurally unrelated DNA-PKcs or Ku70/80 inhibitor to see if the phenotype is replicated.
Alterations in cell cycle progression different from the expected G2/M arrest. Severe DNA damage resulting from NHEJ inhibition can trigger various cell cycle checkpoints.Off-target inhibition of cell cycle kinases (e.g., CDKs) could lead to arrest at different phases.1. Perform cell cycle analysis using flow cytometry at multiple time points and concentrations. 2. Analyze the expression and phosphorylation status of key cell cycle regulators (e.g., cyclins, CDKs, p21). 3. Compare the observed cell cycle profile with that of known inhibitors of potentially implicated off-target kinases.
Modulation of autophagy. DNA damage and repair pathways are linked to cellular stress responses, including autophagy.Inhibition of mTOR, a key regulator of autophagy, is a common off-target effect of PIKK inhibitors.1. Monitor autophagy markers such as LC3-I to LC3-II conversion and p62 degradation by western blot. 2. Use immunofluorescence to visualize LC3 puncta formation. 3. Assess the phosphorylation status of mTOR and its downstream targets like S6 kinase.
Inconsistent results between experiments. Variability in cell health, density, or passage number. Inconsistent concentration of the compound due to precipitation or degradation.The off-target effect may be sensitive to minor variations in experimental conditions.1. Ensure consistent cell culture practices. 2. Visually inspect the media for any compound precipitation. 3. Prepare fresh stock solutions of this compound and perform a dose-response curve to re-verify its potency.

Experimental Protocols

Protocol 1: Western Blot Analysis of DNA-PKcs Autophosphorylation

This protocol is to confirm the on-target activity of this compound by measuring the autophosphorylation of DNA-PKcs at Serine 2056.

Materials:

  • Cell line of interest (e.g., SF-767 glioblastoma cells)

  • This compound

  • Complete cell culture medium

  • DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 2-4 hours.

  • Induce DNA damage (e.g., treat with etoposide or irradiate) and incubate for the desired time (e.g., 1 hour).

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-DNA-PKcs to total DNA-PKcs.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol assesses the accumulation of DNA double-strand breaks, an expected consequence of NHEJ inhibition.

Materials:

  • Cells cultured on coverslips

  • This compound

  • DNA damaging agent

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (phospho-Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Treat cells with this compound and a DNA damaging agent as in Protocol 1.

  • Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize with permeabilization buffer for 10 minutes.

  • Block for 1 hour at room temperature.

  • Incubate with anti-γH2AX primary antibody for 1-2 hours.

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount coverslips onto microscope slides.

  • Visualize and quantify foci using a fluorescence microscope.

Visualizations

NHEJ Signaling Pathway and Inhibition by this compound

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DSB Ku7080 Ku70/80 DSB->Ku7080 binds to DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis activates LigaseIV Ligase IV Complex Artemis->LigaseIV processes ends for Repair DNA Repair LigaseIV->Repair This compound This compound This compound->Ku7080 inhibits binding to DNA This compound->DNAPKcs inhibits activation

Caption: Inhibition of the NHEJ pathway by this compound.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound ConfirmOnTarget Confirm On-Target Engagement (e.g., pDNA-PKcs Western) Start->ConfirmOnTarget DoseResponse Perform Detailed Dose-Response Analysis ConfirmOnTarget->DoseResponse OrthogonalInhibitor Use Structurally Unrelated NHEJ Inhibitor DoseResponse->OrthogonalInhibitor HypothesizeOffTarget Hypothesize Potential Off-Target Pathways (e.g., PI3K/mTOR) OrthogonalInhibitor->HypothesizeOffTarget ConclusionOnTarget Phenotype is Likely On-Target OrthogonalInhibitor->ConclusionOnTarget Phenotype Replicated TestOffTarget Directly Assay Off-Target Activity (e.g., pAkt Western) HypothesizeOffTarget->TestOffTarget TestOffTarget->ConclusionOnTarget Off-Target Pathway Not Affected ConclusionOffTarget Phenotype is Likely Off-Target TestOffTarget->ConclusionOffTarget Off-Target Pathway Modulated

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

References

Adjusting STL127705 concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using STL127705. It provides detailed information on adjusting concentrations for different cell lines, troubleshooting common experimental issues, and understanding the compound's mechanism of action.

Understanding this compound and its Mechanism of Action

This compound is a potent and specific small molecule inhibitor of the Ku70/80 heterodimer protein.[1][2] This protein is a critical component of the Non-Homologous End-Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism in human cells.[3][4]

The NHEJ pathway is frequently upregulated in cancer cells, contributing to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[3][4] this compound inhibits the NHEJ pathway by disrupting the binding of Ku70/80 to DNA and impairing the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[3][5] By inhibiting this repair pathway, this compound can sensitize cancer cells to therapeutic agents that induce DSBs.

Signaling Pathway: Non-Homologous End-Joining (NHEJ)

NHEJ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_NHEJ_Complex NHEJ Repair Complex cluster_Repair DNA Repair DSB DNA Ends Ku7080 Ku70/80 DSB->Ku7080 binds DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits & activates LigIV_XRCC4_XLF LIG4/XRCC4/XLF Ku7080->LigIV_XRCC4_XLF recruits Artemis Artemis DNAPKcs->Artemis phosphorylates Artemis->DSB processes ends Repaired_DNA Repaired DNA LigIV_XRCC4_XLF->Repaired_DNA ligates This compound This compound This compound->Ku7080 inhibits binding

Caption: The Non-Homologous End-Joining (NHEJ) pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, from 0.1 µM to 100 µM. Based on published data, concentrations between 20 µM and 40 µM have shown cytotoxic effects in glioblastoma and prostate epithelial cancer cells.

Q2: How does the sensitivity to this compound vary between cell lines?

A2: Cell line sensitivity to this compound can vary significantly. This variability can be due to differences in the expression levels of NHEJ pathway components, the status of other DNA repair pathways (such as Homologous Recombination), and the overall genetic background of the cells. Therefore, the optimal concentration must be empirically determined for each cell line.

Q3: What is the IC50 of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the Ku70/80-DNA interaction is approximately 3.5 µM.[1] The IC50 for the inhibition of DNA-PKcs activation is around 2.5 µM.[3] However, the cellular IC50 for antiproliferative effects is generally higher and cell-line dependent, reported to be in the range of 20-35 µM in some cancer cell lines.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound used in various cell lines and the observed effects.

Cell LineConcentration RangeIncubation TimeObserved EffectReference
SF-767 (human glioblastoma)0 - 40 µM6 hoursDose-dependent cytotoxicity.[1]
PrEC (prostate epithelial cells)0 - 40 µM6 hoursDose-dependent cytotoxicity.[1]
SF-767 (human glioblastoma)0 - 100 µM2 hours pre-treatment, 4 hours co-incubationDecreased autophosphorylation of DNA-PKcs.[1]
H1299 (human non-small cell lung carcinoma)1 µM48 hoursIn combination with gemcitabine, significantly increased apoptosis to 76%.[6]

Experimental Protocols

Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a general method for determining the optimal working concentration of this compound for a new cell line by assessing cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells per well).

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

    • Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Troubleshooting Guide

Issue 1: No significant effect of this compound is observed even at high concentrations.

  • Possible Cause: The cell line may be resistant to NHEJ inhibition.

    • Solution: Consider using a cell line known to be sensitive to DNA repair inhibitors. Alternatively, investigate the status of other DNA repair pathways in your cell line, as they might be compensating for the inhibition of NHEJ.

  • Possible Cause: The inhibitor is not stable in the culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

  • Possible Cause: The experimental endpoint is not sensitive to NHEJ inhibition.

    • Solution: Consider co-treatment with a DNA-damaging agent (e.g., ionizing radiation or a radiomimetic drug) to enhance the effect of this compound.

Issue 2: High levels of cytotoxicity are observed at very low concentrations.

  • Possible Cause: The cell line is highly dependent on the NHEJ pathway for survival.

    • Solution: Perform a more detailed dose-response curve with a narrower and lower concentration range to pinpoint the optimal non-toxic concentration that still provides the desired inhibitory effect.

  • Possible Cause: Off-target effects of the inhibitor.

    • Solution: While this compound is reported to be specific, off-target effects can occur at high concentrations. Use the lowest effective concentration possible. Consider using a secondary inhibitor targeting a different component of the NHEJ pathway to confirm that the observed phenotype is on-target.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure accurate cell counting and consistent seeding density across all experiments.

  • Possible Cause: Degradation of the this compound stock solution.

    • Solution: Use fresh aliquots of the stock solution for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere to a strict and consistent incubation schedule for all experiments.

Experimental Workflow: Optimizing this compound Concentration

Workflow Start Start: Select Cell Line DoseResponse Perform Broad Dose-Response Assay (e.g., 0.1 µM - 100 µM) Start->DoseResponse AnalyzeViability Analyze Cell Viability (e.g., MTT Assay) DoseResponse->AnalyzeViability DetermineIC50 Determine IC50 for Cytotoxicity AnalyzeViability->DetermineIC50 NarrowDoseResponse Perform Narrow Dose-Response Assay (around IC50) DetermineIC50->NarrowDoseResponse FunctionalAssay Assess Functional Readout (e.g., DNA repair, apoptosis) NarrowDoseResponse->FunctionalAssay SelectConcentration Select Optimal Concentration (Effective with minimal toxicity) FunctionalAssay->SelectConcentration Troubleshoot Troubleshoot (e.g., adjust incubation time, co-treatment) FunctionalAssay->Troubleshoot Suboptimal Results Troubleshoot->DoseResponse Re-evaluate

Caption: A workflow for the systematic optimization of this compound concentration in a new cell line.

References

How to handle insoluble STL127705 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: STL127705

This guide provides troubleshooting and frequently asked questions for handling the poorly soluble Ku 70/80 heterodimer protein inhibitor, this compound, in in vivo research settings.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in aqueous buffers like PBS or saline. What should I do?

A1: This is expected behavior. This compound is practically insoluble in water (< 0.1 mg/mL).[1][2][3] Direct suspension in aqueous buffers is not recommended as it will lead to an uneven, non-homogenous mixture, making accurate dosing impossible. An organic solvent or a specialized formulation vehicle is required for initial dissolution.

Q2: I dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous vehicle for injection. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common when a compound is moved from a strong organic solvent like DMSO to a predominantly aqueous environment.[4] The dramatic change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Use a Co-solvent System: Instead of diluting the DMSO stock directly into a purely aqueous vehicle, use a vehicle that contains a mixture of co-solvents and/or surfactants. This helps to create a more gradual polarity transition and maintain solubility.

  • Order of Mixing: Always add the DMSO stock solution to the aqueous vehicle, never the other way around. Add the stock slowly while vortexing vigorously to promote rapid dispersion.[4]

  • Optimize DMSO Concentration: Keep the final DMSO concentration in the dosing solution as low as possible (ideally <10%) to minimize potential toxicity, but recognize that a certain amount is needed to maintain solubility.[5]

  • Gentle Warming and Sonication: Gently warming the vehicle to 37°C or using a bath sonicator can help keep the compound in solution during preparation.[4][5] However, always check the compound's stability at elevated temperatures.

Q3: My prepared this compound formulation is cloudy and appears to be a suspension. Can I still use it for in vivo studies?

A3: While clear solutions are ideal, well-formulated suspensions can be used, particularly for oral gavage.[1] For intravenous (IV) administration, however, a clear solution is critical to prevent the risk of embolism and phlebitis.[6]

Key considerations for using a suspension:

  • Particle Size: The particles should be of a uniform and small size (micronized) to ensure consistent dosing and improve dissolution rate.[7]

  • Homogeneity: The suspension must be vigorously and consistently mixed (e.g., by vortexing) immediately before drawing each dose to ensure the animal receives the correct amount of the compound.

  • Route of Administration: Suspensions are generally more suitable for oral (PO) or intraperitoneal (IP) routes than for intravenous (IV) injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to handle?

A1: this compound is a potent inhibitor of the Ku 70/80 heterodimer protein, which is involved in DNA repair.[1][2][3] It has shown anti-proliferative and pro-apoptotic activity, making it a compound of interest in cancer research.[1][3] Its primary challenge for researchers is its very low solubility in aqueous solutions, making it difficult to prepare formulations for in vivo experiments.[1][2][3]

Q2: What are the recommended formulation strategies for this compound for different routes of administration?

A2: The choice of formulation depends heavily on the intended route of administration. There is no single "best" vehicle; empirical testing is required.

Decision-Making Flowchart for Formulation Strategy

G cluster_input Experimental Requirements cluster_process Formulation Selection cluster_output Final Formulation Start Define Route of Administration (e.g., IV, PO, IP) IV_Route Intravenous (IV)? Start->IV_Route PO_IP_Route Oral (PO) or Intraperitoneal (IP)? IV_Route->PO_IP_Route No Solution Must be a clear, sterile solution. Consider co-solvents, cyclodextrins, or micellar formulations. IV_Route->Solution Yes Suspension Suspension or solution is acceptable. Consider co-solvents or suspending agents (e.g., CMC-Na). PO_IP_Route->Suspension Yes Test Prepare trial formulations. Assess solubility and stability. Solution->Test Suspension->Test Final Select optimal formulation for toxicity and efficacy studies. Test->Final

Caption: Decision flowchart for selecting a suitable this compound formulation.

The following tables summarize common vehicle compositions. Note: These are starting points and may require optimization.

Table 1: Example Formulations for Intravenous (IV) Administration (Solution Required)

Formulation ComponentVehicle Composition (Example)Max this compound Conc.Key Considerations
Co-solvent 10% DMSO, 40% PEG400, 50% SalineVehicle DependentMust be sterile-filtered. Check for precipitation upon dilution. Assess tolerability.[5]
Cyclodextrin 5% DMSO, 95% (20% SBE-β-CD in Saline)Vehicle DependentCyclodextrins can enhance the solubility of hydrophobic drugs.[8][9]
Surfactant 5% DMSO, 5% Tween® 80, 90% SalineVehicle DependentSurfactants like Tween® 80 can help create micellar solutions to solubilize compounds.[7]

Table 2: Example Formulations for Oral (PO) or Intraperitoneal (IP) Administration

Formulation ComponentVehicle Composition (Example)Max this compound Conc.Key Considerations
Co-solvent/Surfactant 10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineVehicle DependentA common formulation for oral gavage of poorly soluble compounds.[10]
Suspension 0.5% Carboxymethylcellulose (CMC-Na) in waterVehicle DependentRequires sonication/homogenization to create a uniform suspension. Must be mixed well before each dose.
Lipid-based 10% DMSO, 90% Corn Oil or Sesame OilVehicle DependentLipid-based formulations can enhance oral absorption of lipophilic drugs.[7][11]

Q3: Can you provide a step-by-step protocol for preparing a formulation?

A3: Yes, here is a general protocol for preparing a co-solvent-based formulation suitable for oral gavage.

Experimental Protocol: Preparation of a 1 mg/mL this compound Formulation in a Co-Solvent Vehicle

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[4] The solution should be clear.

  • Prepare Dosing Vehicle:

    • In a separate sterile tube, prepare the final vehicle by combining the components in the desired ratio. For example, for a vehicle of 40% PEG300, 5% Tween® 80, and 45% sterile saline:

      • Combine 4 parts PEG300 and 0.5 parts Tween® 80.

      • Add 4.5 parts sterile saline and mix thoroughly.

  • Prepare Final Dosing Solution:

    • Warm the dosing vehicle to 37°C to aid solubility.

    • While vigorously vortexing the vehicle, slowly add the required volume of the 10 mg/mL this compound DMSO stock to the vehicle to achieve the final desired concentration of 1 mg/mL. (This will result in a final vehicle composition of 10% DMSO, 36% PEG300, 4.5% Tween® 80, and 49.5% Saline).

    • Continue vortexing for 1-2 minutes to ensure a homogenous solution or suspension.

  • Final Inspection:

    • Visually inspect the final formulation. It should be uniform. Note whether it is a clear solution or a fine suspension.

    • Keep the solution at room temperature or 37°C and mix thoroughly immediately before administration to the animal.

General Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration A Weigh this compound Powder B Prepare Concentrated Stock in DMSO A->B D Add Stock to Vehicle (while vortexing) B->D C Prepare Dosing Vehicle (e.g., PEG300, Tween, Saline) C->D E Final Formulation (Solution or Suspension) D->E F Vortex Formulation Immediately Before Dosing E->F G Administer to Animal (e.g., Oral Gavage) F->G H Collect Samples (Blood, Tissue) G->H

Caption: General workflow for preparing and administering this compound.

Q4: How does this compound work?

A4: this compound inhibits the Ku 70/80 heterodimer protein, a key component of the Non-Homologous End Joining (NHEJ) DNA repair pathway. By interfering with the binding of Ku70/80 to DNA, it prevents the activation of the DNA-dependent protein kinase (DNA-PKcs).[1][2] This disruption of DNA repair can induce apoptosis (programmed cell death), particularly in cancer cells, and may sensitize them to other DNA-damaging agents like gemcitabine.[1][3]

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_pathway Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku7080 Ku 70/80 DSB->Ku7080 DNAPKcs DNA-PKcs Activation Ku7080->DNAPKcs Repair DNA Repair & Cell Survival DNAPKcs->Repair STL This compound STL->Ku7080 Inhibits Binding

Caption: this compound inhibits the NHEJ DNA repair pathway.

References

Technical Support Center: Minimizing STL127705 Toxicity in Normal (PrEC) Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the Ku70/80 inhibitor, STL127705. The focus is on minimizing toxicity in normal prostate epithelial (PrEC) cells while maintaining its efficacy against prostate cancer cells.

I. FAQs: Understanding this compound and its Effects

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Ku70/80 heterodimer protein.[1] Ku70/80 is a critical component of the Non-Homologous End Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism in human cells.[1][2] By binding to Ku70/80, this compound disrupts its ability to bind to DNA and inhibits the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][3] This disruption of the NHEJ pathway leads to an accumulation of DNA damage, which can trigger apoptosis (programmed cell death) in cancer cells.[3]

Q2: Why does this compound exhibit toxicity in normal cells like PrEC?

A2: this compound targets a fundamental cellular process—DNA repair—that is active in both normal and cancerous cells. Since the NHEJ pathway is essential for maintaining genomic integrity in all cells, its inhibition by this compound can also lead to DNA damage accumulation and subsequent toxicity in healthy, non-cancerous cells such as normal prostate epithelial (PrEC) cells.

Q3: Is there a known therapeutic window for this compound between normal and cancer cells?

A3: While specific comparative data for PrEC and prostate cancer cell lines is limited, a study has reported a cytotoxic IC50 range of 20-35 μM for this compound in inducing radiosensitivity in both glioblastoma and prostate epithelial cancer cells.[4] Another source indicates dose-dependent cytotoxicity in both PrEC and the glioblastoma cell line SF-767 at a concentration range of 0-40 µM.[3] Establishing a clear therapeutic window requires generating precise, comparative IC50 data in your specific PrEC and prostate cancer cell lines of interest.

II. Troubleshooting Guide: Minimizing PrEC Cell Toxicity

This guide provides potential strategies to mitigate this compound-induced toxicity in normal PrEC cells during your experiments. These are suggested approaches based on general principles of cytoprotection and require experimental validation for this specific compound.

Problem 1: High level of apoptosis or cell death observed in PrEC cells at effective concentrations for cancer cells.

Possible Cause: The concentration of this compound is above the therapeutic window for your specific cell lines.

Suggested Solutions:

  • Differential Dosing: Empirically determine the IC50 values for this compound in your PrEC cells and a panel of prostate cancer cell lines (e.g., LNCaP, PC3, DU145). This will help establish a therapeutic window where cancer cell death is maximized, and normal cell toxicity is minimized.

  • Cell Cycle Synchronization: Since the efficacy of DNA damaging agents can be cell cycle-dependent, synchronizing your cell populations may enhance the differential effect of this compound. Normal cells often have a longer G1 phase. Arresting PrEC cells in the G1 phase, when they may be less susceptible to DNA damage-induced apoptosis, could be a protective strategy.

  • Co-treatment with Antioxidants: Reactive oxygen species (ROS) can be a secondary consequence of DNA damage and contribute to cytotoxicity. Pre-treatment with an antioxidant like N-acetylcysteine (NAC) may help protect normal cells from oxidative stress.[3]

  • Growth Factor Supplementation: Growth factors like Keratinocyte Growth Factor (KGF) have been shown to have protective effects on epithelial cells against damage.[5][6][7] Supplementing the media of PrEC cells with KGF could potentially enhance their resilience to this compound.

Problem 2: Difficulty in establishing a therapeutic window; this compound is almost equally toxic to PrEC and prostate cancer cells.

Possible Cause: The cancer cell lines being used may have a very similar reliance on the NHEJ pathway as normal PrEC cells.

Suggested Solutions:

  • Combination Therapy: Explore synergistic combinations of this compound with other anti-cancer agents that have a different mechanism of action and a more favorable toxicity profile in PrEC cells. For example, this compound has been shown to sensitize non-small cell lung cancer cells to gemcitabine.

  • Evaluate Different Cancer Cell Lines: The genetic background of cancer cells can influence their dependence on specific DNA repair pathways. Test this compound on a broader panel of prostate cancer cell lines to identify those that are more sensitive to Ku70/80 inhibition.

III. Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound on its Molecular Targets

TargetIC50 (µM)Reference
Ku70/80-DNA Interaction3.5[3]
DNA-PKcs Kinase Activation2.5[3]

Table 2: Reported Cytotoxic Concentrations of this compound

Cell Type(s)Concentration Range (µM)EffectReference
Glioblastoma and Prostate Epithelial Cancer Cells20 - 35Radiosensitization (IC50)[4]
PrEC and SF-767 (Glioblastoma)0 - 40Dose-dependent cytotoxicity[3]

IV. Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • PrEC and prostate cancer cells (LNCaP, PC3, DU145)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Materials:

    • Cells treated with this compound in a 96-well white-walled plate

    • Caspase-Glo® 3/7 Reagent

    • Luminometer

  • Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the plate with the treated cells to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence with a luminometer.

Cell Cycle Synchronization by Double Thymidine (B127349) Block

This protocol synchronizes cells at the G1/S boundary.

  • Materials:

    • Cells in culture

    • Thymidine solution (e.g., 100 mM stock in water)

    • Complete culture medium

  • Procedure:

    • Add thymidine to the culture medium to a final concentration of 2 mM.

    • Incubate the cells for 16-18 hours.

    • Wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium.

    • Incubate for 9-10 hours.

    • Add thymidine again to a final concentration of 2 mM.

    • Incubate for another 16-18 hours.

    • To release the cells from the block, wash twice with warm PBS and add fresh, pre-warmed complete medium. Cells will now proceed synchronously through the cell cycle.

V. Visualizations

STL127705_MoA cluster_0 This compound Action cluster_1 NHEJ Pathway cluster_2 Cellular Outcome This compound This compound Ku70_80 Ku70/80 This compound->Ku70_80 Inhibits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates DNA_Damage DNA Damage Accumulation Ku70_80->DNA_Damage Inhibition leads to DSB DNA Double-Strand Break DNA_PKcs->DSB Repair DSB->Ku70_80 Recruits Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start Experiment cell_culture Culture PrEC and Prostate Cancer Cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase-Glo 3/7 (Apoptosis) treatment->caspase data_analysis Data Analysis (Determine IC50, % Apoptosis) mtt->data_analysis annexin->data_analysis caspase->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound toxicity.

DNA_Damage_Response cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Double-Strand Break) MRN MRN Complex DNA_Damage->MRN Ku70_80 Ku70/80 DNA_Damage->Ku70_80 ATM ATM MRN->ATM DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs CHK2 CHK2 ATM->CHK2 Repair_Proteins DNA Repair Proteins DNA_PKcs->Repair_Proteins p53 p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->p53 DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: Simplified DNA Damage Response Pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Caspase3_7 Caspase-3, 7 Caspase8->Caspase3_7 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3_7 Apoptosis_final Apoptosis Caspase3_7->Apoptosis_final

Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.

References

Validation & Comparative

STL127705 in the Landscape of Ku70/80 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ku70/80 heterodimer is a critical component of the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity, and its frequent upregulation in cancer, has made it a compelling target for therapeutic intervention. Inhibition of Ku70/80 can potentiate the effects of DNA-damaging agents like radiation and chemotherapy, offering a promising strategy for cancer treatment. This guide provides a comparative analysis of the Ku70/80 inhibitor STL127705 against other emerging inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action of Ku70/80 Inhibitors

Ku70/80 inhibitors primarily function by disrupting the interaction between the Ku heterodimer and broken DNA ends. This initial binding step is crucial for the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and the subsequent cascade of repair events. By blocking this interaction, these inhibitors effectively halt the NHEJ pathway, leading to an accumulation of unrepaired DSBs and ultimately, cell death, particularly in cancer cells that are often more reliant on this repair pathway.

Quantitative Comparison of Ku70/80 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable Ku70/80 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

InhibitorTarget/AssayIC50 (µM)Reference(s)
This compound Ku70/80-DNA Interaction (EMSA)3.5[1][2][3][4]
DNA-PKcs Kinase Activity2.5[4]
UMI-77 Ku70/80-DNA Interaction (Fluorescence Polarization)2.3[5]
Ku-DBi 68 Ku70/80-DNA Interaction (EMSA)6.02[6]
DNA-PK Kinase Activity3.12[6]
Ku-DBi 149 Ku70/80-DNA Interaction (EMSA)3.72[6]
DNA-PK Kinase Activity0.50[6]
Ku-DBi 245 Ku70/80-DNA Interaction (EMSA)1.99[6]
DNA-PK Kinase Activity0.24[6]
Ku-DBi 322 Ku70/80-DNA Interaction (EMSA)2.66[6]
DNA-PK Kinase Activity0.11[6]

Note: EMSA refers to Electrophoretic Mobility Shift Assay.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to inhibitor validation, the following diagrams are provided.

NHEJ_Pathway Non-Homologous End Joining (NHEJ) Pathway and Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Binding Repair DNA Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment & Activation This compound This compound & Other Ku70/80 Inhibitors This compound->Ku70_80 Inhibition Artemis Artemis DNA_PKcs->Artemis Phosphorylation Artemis->DSB End Processing LigaseIV XRCC4-Ligase IV LigaseIV->DSB Ligation

Caption: Inhibition of the NHEJ pathway by targeting Ku70/80.

Experimental_Workflow Experimental Workflow for Ku70/80 Inhibitor Validation cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays EMSA EMSA / Fluorescence Polarization (Ku-DNA Binding) Kinase_Assay DNA-PK Kinase Assay EMSA->Kinase_Assay Radiosensitization Cellular Radiosensitization Kinase_Assay->Radiosensitization Apoptosis Apoptosis Assay Radiosensitization->Apoptosis Inhibitor Test Compound Inhibitor->EMSA

Caption: General workflow for screening and validating Ku70/80 inhibitors.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding Inhibition

Objective: To determine the ability of an inhibitor to disrupt the binding of the Ku70/80 heterodimer to a DNA probe.

Materials:

  • Purified recombinant Ku70/80 protein

  • Double-stranded DNA probe (e.g., 30-40 bp) labeled with 32P or a fluorescent dye

  • Binding Buffer: 25 mM HEPES-KOH (pH 7.9), 50 mM KCl, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, 0.5 mM DTT

  • Polyacrylamide gel (4-6%) in 0.5x TBE buffer

  • Inhibitor stock solution (in DMSO)

  • Loading dye (e.g., 6x Ficoll loading dye)

Protocol:

  • Prepare binding reactions in a final volume of 20 µL.

  • To each tube, add the binding buffer, a constant amount of labeled DNA probe (e.g., 1 nM), and varying concentrations of the inhibitor.

  • Add a constant amount of purified Ku70/80 protein (e.g., 10-20 nM) to initiate the binding reaction.

  • Incubate the reactions at room temperature for 30 minutes.

  • Add 4 µL of loading dye to each reaction.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 100-150V) in 0.5x TBE buffer until the dye front reaches the bottom.

  • Dry the gel (for 32P) and expose it to a phosphor screen or visualize it using a fluorescent gel imager.

  • Quantify the band intensities for free DNA and the Ku-DNA complex to determine the percentage of inhibition and calculate the IC50 value.

DNA-PK Kinase Activity Assay

Objective: To measure the inhibitory effect of a compound on the kinase activity of DNA-PKcs, which is dependent on the Ku70/80-DNA interaction.

Materials:

  • Purified DNA-PK holoenzyme (Ku70/80 and DNA-PKcs)

  • Peptide substrate for DNA-PKcs (e.g., a p53-derived peptide)

  • [γ-32P]ATP

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA

  • Linearized plasmid DNA (as a DNA activator)

  • Inhibitor stock solution (in DMSO)

  • Phosphocellulose paper

  • Wash Buffer: 75 mM phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare kinase reactions in a final volume of 25 µL.

  • To each tube, add the kinase reaction buffer, linearized DNA, peptide substrate, and varying concentrations of the inhibitor.

  • Add the purified DNA-PK holoenzyme.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reactions at 30°C for 15-30 minutes.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers three times with 75 mM phosphoric acid for 5 minutes each, followed by a final wash with ethanol.

  • Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition and determine the IC50 value.

Cellular Radiosensitization Assay (Clonogenic Survival Assay)

Objective: To assess the ability of a Ku70/80 inhibitor to enhance the cell-killing effects of ionizing radiation.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Inhibitor stock solution (in DMSO)

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

  • Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment.

  • Allow cells to attach overnight.

  • Treat the cells with varying concentrations of the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) before irradiation.

  • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol (B129727) and stain with crystal violet solution.

  • Count the number of colonies (containing ≥50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition and plot survival curves to determine the dose enhancement factor.

Conclusion

This compound is a potent inhibitor of the Ku70/80-DNA interaction and subsequent DNA-PKcs activation. When compared to other emerging Ku70/80 inhibitors, such as UMI-77 and the Ku-DBi series, it demonstrates comparable in vitro efficacy. The development of these inhibitors represents a significant advancement in targeting the NHEJ pathway for cancer therapy. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these and other novel Ku70/80 inhibitors. Future studies should focus on direct head-to-head comparisons under standardized conditions and in vivo evaluations to better understand their therapeutic potential.

References

STL127705: A Comparative Guide to its Inhibitory Effect on Ku70/80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of STL127705, a known inhibitor of the Ku70/80 heterodimer, with other emerging alternatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development purposes.

Introduction to Ku70/80 and Its Inhibition

The Ku70/80 heterodimer is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] By binding to broken DNA ends, Ku70/80 acts as a scaffold, recruiting and activating the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which is essential for the subsequent steps of DNA repair.[3] In many cancer cells, the NHEJ pathway is upregulated, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[4] Therefore, inhibiting the Ku70/80 complex presents a promising strategy to enhance the efficacy of cancer treatments.

This compound was identified as a small molecule inhibitor that disrupts the binding of Ku70/80 to DNA, thereby inhibiting the activation of DNA-PKcs.[5][6] This guide will compare the biochemical and cellular activities of this compound with a newer class of Ku-DNA binding inhibitors (Ku-DBis) and another novel inhibitor, UMI-77.

Biochemical Potency: A Head-to-Head Comparison

The inhibitory potential of this compound and its alternatives has been quantified through in vitro assays measuring their ability to block Ku70/80-DNA binding and the subsequent DNA-PKcs kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorKu70/80-DNA Binding IC50 (µM)DNA-PKcs Kinase Activity IC50 (µM)Reference
This compound 3.52.5[5][6]
UMI-77 2.3Not Reported[7]
Ku-DBi (Compound 68) 4.30.11[3]
Ku-DBi (Compound 149) 2.10.11[3]
Ku-DBi (Compound 245) 2.00.11[3]
Ku-DBi (Compound 322) 6.00.11[3]
GL-3392 4.15 ± 1.070.77 ± 0.19[8]
GL-3618 3.36 ± 0.891.72 ± 0.15[8]
GL-3395 2.41 ± 0.770.77 ± 0.24[8]
GL-3649 3.55 ± 0.401.74 ± 0.61[8]

Cellular Activity: From Inhibition to Cell Fate

The ultimate goal of a Ku70/80 inhibitor is to translate its biochemical activity into desired cellular outcomes, namely, inducing cell death and sensitizing cancer cells to DNA-damaging agents.

Cytotoxicity and Apoptosis Induction

This compound has been shown to exhibit antiproliferative activity and induce apoptosis in a dose-dependent manner.[9] When combined with the chemotherapeutic agent gemcitabine, this compound significantly increased the apoptosis rate in non-small cell lung cancer (NSCLC) cells to 76%.[9]

Quantitative data on the cytotoxic and apoptotic effects of the newer Ku-DBis and UMI-77 are still emerging, but initial studies indicate that they also impair DNA damage repair and sensitize various cancer cell lines to DNA-damaging agents.[3][7]

Radiosensitization

A key application for Ku70/80 inhibitors is to enhance the efficacy of radiotherapy. The sensitizer (B1316253) enhancement ratio (SER) or dose enhancement factor (DEF) are used to quantify this effect. An SER or DEF greater than 1 indicates that the inhibitor increases the cell-killing effect of radiation.

This compound has been demonstrated to synergistically sensitize glioblastoma cells to ionizing radiation at concentrations of approximately 20-25 μM.[6] Studies on DNA-PK inhibitors have shown sensitization enhancement ratios in the range of 1.6 to 1.85 in cancer cells.[1][10] While specific SER/DEF values for this compound and the newer inhibitors are not yet widely published, the available data strongly suggest their potential as effective radiosensitizers.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflows for the key experiments used to validate Ku70/80 inhibitors.

NHEJ_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV DNA Ligase IV / XRCC4 DNAPKcs->LigIV recruits Artemis->DSB processes ends Repair DNA Repair LigIV->Repair ligates STL This compound & Alternatives STL->Ku inhibits binding

Figure 1: Simplified Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays EMSA EMSA (Ku-DNA Binding) KinaseAssay DNA-PK Kinase Assay (Enzymatic Activity) Cytotoxicity Cytotoxicity Assay (Cell Viability) Apoptosis Apoptosis Assay (Flow Cytometry) Radiosensitization Clonogenic Assay (Radiosensitization)

Figure 2: General experimental workflow for the validation of Ku70/80 inhibitors.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Ku-DNA Binding
  • Probe Preparation: A double-stranded DNA oligonucleotide probe (typically 30-50 bp) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Purified Ku70/80 protein is incubated with the labeled DNA probe in a binding buffer in the presence of varying concentrations of the inhibitor (e.g., this compound).

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA probe are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a Ku-DNA complex. The intensity of the shifted band decreases with increasing concentrations of an effective inhibitor.

DNA-PK Kinase Activity Assay
  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains purified DNA-PKcs, Ku70/80, a specific peptide substrate, and sheared DNA (to activate the kinase).

  • Inhibitor Addition: Serial dilutions of the inhibitor are added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP). The plate is incubated to allow for the phosphorylation of the peptide substrate by DNA-PKcs.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the labeled peptide on a filter and measuring radioactivity. For non-radioactive assays, luminescence-based methods that measure ATP consumption (e.g., ADP-Glo™) are common.

Clonogenic Survival Assay for Radiosensitization
  • Cell Plating: A known number of cells are seeded into culture plates.

  • Inhibitor Treatment: Cells are pre-treated with the inhibitor for a specified period.

  • Irradiation: The plates are exposed to varying doses of ionizing radiation.

  • Incubation: The cells are incubated for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each plate is counted.

  • Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate a cell survival curve. The SER or DEF is calculated by comparing the radiation doses required to achieve the same level of cell killing with and without the inhibitor.

Western Blot for DNA-PKcs Autophosphorylation
  • Cell Treatment and Lysis: Cells are treated with the inhibitor and a DNA-damaging agent (to induce DNA-PKcs activation). The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of DNA-PKcs (e.g., at serine 2056) and a primary antibody for total DNA-PKcs.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection of the protein bands. The intensity of the phosphorylated DNA-PKcs band relative to the total DNA-PKcs band indicates the level of kinase activity.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Cells are treated with the inhibitor alone or in combination with a DNA-damaging agent.

  • Staining: The cells are stained with fluorescent markers that identify apoptotic cells, such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which quantifies the fluorescence of individual cells.

  • Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is determined.

References

Comparative Analysis of STL127705: A Look at Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An important distinction in the mechanism of action of STL127705 is that it is not a traditional kinase inhibitor. Its primary molecular target is the Ku70/80 heterodimer, a crucial component of the DNA double-strand break repair machinery. By binding to Ku70/80, this compound disrupts its interaction with DNA, which in turn impairs the activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Therefore, its effect on DNA-PKcs is a downstream consequence of its primary activity, rather than direct inhibition of the kinase's active site.

This guide provides a comparative overview of this compound and other inhibitors targeting the DNA damage response pathway, with a focus on DNA-PKcs. Due to the indirect nature of this compound's kinase inhibition, this comparison will include direct and selective DNA-PKcs inhibitors to provide a comprehensive view of inhibitor selectivity within this pathway.

Comparative Inhibitor Selectivity

The following table summarizes the inhibitory activities of this compound and other selected DNA-PKcs inhibitors. The data highlights the different mechanisms of action and selectivity profiles.

InhibitorPrimary Target(s)IC50 (Primary Target)IC50 (DNA-PKcs)Known Cross-Reactivity/Selectivity Notes
This compound Ku70/80-DNA Interaction 3.5 µM [1]2.5 µM (inhibition of Ku-dependent activation) [2]Primarily targets the Ku70/80 heterodimer; its effect on DNA-PKcs is indirect.[1][2] No broad kinase panel screening data is publicly available.
NU5455 DNA-PKcs8.2 nM[3]8.2 nM[3]Highly selective for DNA-PKcs with a 228-fold selectivity over PI3Kα.[3] Showed minimal inhibition against a large panel of 398 other kinases.[3]
M3814 (Nedisertib) DNA-PKcs<3 nM[2]<3 nM[2]A potent and selective inhibitor of DNA-PK.[2]
AZD7648 DNA-PKcs0.6 nM[2]0.6 nM[2]A potent and selective, orally active inhibitor of DNA-PK.[2][4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of Ku70/80 and DNA-PKcs in the Non-Homologous End Joining (NHEJ) pathway and the mechanism of inhibition by this compound.

NHEJ_Pathway_Inhibition Mechanism of this compound in the NHEJ Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Repair Pathway DSB DNA with Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits and activates Repair_Complex Downstream Repair Proteins DNA_PKcs->Repair_Complex phosphorylates Repair DNA Repair Repair_Complex->Repair This compound This compound This compound->Ku70_80 inhibits binding to DNA

Caption: Mechanism of this compound in the NHEJ Pathway.

Experimental Protocols

Assessing the cross-reactivity of a compound like this compound against a panel of kinases is crucial to understanding its off-target effects. Below is a generalized protocol for an in vitro kinase profiling assay.

In Vitro Kinase Selectivity Profiling (Luminescent Assay)

This protocol describes a common method for in vitro kinase profiling using a luminescent assay format that measures ATP consumption.

Materials:

  • Purified recombinant kinases (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of each specific kinase to its designated wells.

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at the Km for each respective kinase to allow for an accurate determination of the IC50.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output via a luciferase reaction.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a kinase inhibitor selectivity screening experiment.

Kinase_Screening_Workflow Kinase Inhibitor Selectivity Screening Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Dispense Dispense Reagents and Inhibitor into Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Dispense Incubate_1 Pre-incubation (Inhibitor-Kinase Binding) Dispense->Incubate_1 Initiate Initiate Reaction (Add Substrate/ATP) Incubate_1->Initiate Incubate_2 Kinase Reaction Incubation Initiate->Incubate_2 Detect Add Detection Reagents (e.g., ADP-Glo™) Incubate_2->Detect Read Measure Signal (Luminescence) Detect->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze

Caption: Kinase Inhibitor Selectivity Screening Workflow.

References

Independent Validation of STL127705's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of STL127705, a novel inhibitor of the Ku70/80 heterodimer, with alternative inhibitors of the Non-Homologous End-Joining (NHEJ) DNA repair pathway. The information presented is collated from preclinical studies to support independent validation and further investigation into the therapeutic potential of these agents.

Executive Summary

This compound is a small molecule inhibitor that targets the Ku70/80 protein complex, a critical component of the NHEJ pathway for repairing DNA double-strand breaks (DSBs). By disrupting this pathway, this compound enhances the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies. This guide compares the preclinical data of this compound with other NHEJ inhibitors, specifically the DNA-PKcs inhibitors NU7441 and AZD7648, and the recently identified Ku70/80 inhibitor, UMI-77. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a framework for evaluation.

Comparative Analysis of In Vitro Anti-Cancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators in various cancer cell lines. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Table 1: IC50 Values of Ku70/80 Inhibitors

CompoundTargetCancer Cell LineAssayIC50 (µM)Citation(s)
This compound Ku70/80-DNA Interaction-Biochemical3.5[1][2][3][4][5]
DNA-PKcs Activation-Biochemical2.5[4]
UMI-77 Mcl-1BxPC-3 (Pancreatic)Cell Growth3.4[6][7]
Panc-1 (Pancreatic)Cell Growth4.4[6][7]
MiaPaCa-2 (Pancreatic)Cell Growth12.5[6][7]
AsPC-1 (Pancreatic)Cell Growth16.1[6][7]
Capan-2 (Pancreatic)Cell Growth5.5[7]
PC-3 (Prostate)MTT8.43[8]
RPMI-8226 (Multiple Myeloma)MTT5.77[8]

Table 2: IC50 Values of DNA-PKcs Inhibitors

CompoundTargetCancer Cell LineAssayIC50 (nM)Citation(s)
NU7441 DNA-PKcs-Biochemical14[9][10]
Various Cancer Cell LinesDNA-PK Activity170-250
M059-Fus-1 (Glioblastoma)DNA-PK Activity300[11][12]
AZD7648 DNA-PKcs-Biochemical0.6[13][14]
A549 (Lung)pDNA-PKcs Inhibition92[14][15][16]

Potentiation of Chemotherapy and Radiotherapy

A key therapeutic strategy for NHEJ inhibitors is to enhance the efficacy of existing cancer treatments that induce DNA damage.

Table 3: Chemo- and Radiosensitization Effects

CompoundCombination TherapyCancer Cell Line(s)EffectCitation(s)
This compound GemcitabineH1299 (Lung)Significantly increased apoptosis (76% with combination)[5]
RadiationSF-767 (Glioblastoma)Synergistic sensitization[4]
NU7441 EtoposideSW620 (Colon)5-fold dose modification ratio[17]
DoxorubicinSW620 (Colon)2.3-fold enhancement of cytotoxicity[17]
Ionizing RadiationSW620 (Colon)7.3-fold enhancement of cytotoxicity[17]
Ionizing RadiationA549, H1299 (Lung)Sensitization Enhancement Ratio (SER) of 1.77-1.94[18]
AZD7648 DoxorubicinOvarian and Triple Negative Breast Cancer Cell LinesSynergistic cell growth inhibition[16]
Ionizing RadiationA549, H1299 (Lung)Dose Enhancement Factor (DEF37 at 100 nM) of 1.7 and 2.5, respectively[16]
Olaparib (B1684210)ATM-deficient modelsEnhanced efficacy and sustained tumor regression[19][20]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its comparators is the inhibition of the Non-Homologous End-Joining (NHEJ) pathway, a critical process for the repair of DNA double-strand breaks.

Non-Homologous End-Joining (NHEJ) Pathway

NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_NHEJ_Complex NHEJ Repair Complex cluster_Repair DNA Repair DSB DNA DSB Ku7080 Ku70/80 DSB->Ku7080 Recruitment DNAPKcs DNA-PKcs Ku7080->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation LigIV_XRCC4_XLF Ligase IV XRCC4/XLF DNAPKcs->LigIV_XRCC4_XLF Recruitment Artemis->DSB End Processing Repaired_DNA Repaired DNA LigIV_XRCC4_XLF->Repaired_DNA Ligation This compound This compound This compound->Ku7080 Inhibits DNA Binding NU7441_AZD7648 NU7441 AZD7648 NU7441_AZD7648->DNAPKcs Inhibits Kinase Activity

Caption: The Non-Homologous End-Joining (NHEJ) DNA repair pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below to facilitate independent validation.

Experimental Workflow for In Vitro Anti-Cancer Activity Assessment

Experimental_Workflow cluster_assays Viability & Apoptosis Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with NHEJ Inhibitors (e.g., this compound) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay annexin_v_assay Annexin V Assay (Apoptosis) incubation->annexin_v_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis annexin_v_assay->data_analysis end End data_analysis->end

References

The Cutting Edge of Prostate Cancer Therapy: A Comparative Guide to Enzalutamide Combinations, Featuring a Novel Strategy with STL127705

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of emerging therapeutic strategies that combine the androgen receptor (AR) antagonist enzalutamide (B1683756) with other agents to combat prostate cancer, particularly in the context of treatment resistance. We will explore the synergistic potential of combining enzalutamide with the DNA repair inhibitor STL127705, a novel approach, and compare it with other documented combination therapies.

Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance remains a significant clinical hurdle, necessitating innovative combination strategies. This guide will delve into the mechanistic rationale and available preclinical data for combining enzalutamide with agents targeting distinct cellular pathways.

Enzalutamide and this compound: A Novel Synergistic Hypothesis

While direct preclinical or clinical data on the combination of enzalutamide and this compound is not yet available, a strong scientific rationale supports its investigation. This proposed synergy centers on the dual targeting of androgen receptor signaling and DNA damage repair—a key vulnerability of cancer cells.

Mechanism of Action:

  • Enzalutamide: A potent second-generation non-steroidal antiandrogen that blocks the androgen receptor's transcriptional activity. It is a standard treatment for various stages of prostate cancer, including biochemically recurrent, metastatic, and castration-sensitive or resistant tumors.

  • This compound: A small molecule inhibitor of the Ku70/80 heterodimer, a critical component of the Non-Homologous End-Joining (NHEJ) DNA double-strand break (DSB) repair pathway.[1] By inhibiting Ku70/80, this compound disrupts the repair of DNA damage, which can lead to the accumulation of lethal genomic instability in cancer cells.[1] The NHEJ pathway is frequently upregulated in solid tumors.[1]

The Synergistic Rationale:

Prostate cancer cells, especially those resistant to enzalutamide, often exhibit increased reliance on DNA repair mechanisms to survive the cellular stress induced by AR inhibition and to repair spontaneous DNA damage. By co-administering this compound, we can hypothesize a synthetic lethal interaction where the inhibition of a key DNA repair pathway in cells already under stress from AR blockade will lead to enhanced cancer cell death.

Comparison with Alternative Enzalutamide Combination Therapies

Several other combination strategies with enzalutamide have been explored preclinically and clinically. The following table summarizes key findings and provides a basis for comparison with the proposed this compound combination.

Combination PartnerTherapeutic TargetKey Experimental FindingsSupporting Evidence
This compound (Proposed) Ku70/80 (NHEJ DNA Repair) Hypothesized to: - Increase DNA damage accumulation - Induce synthetic lethality in enzalutamide-resistant cells - Resensitize tumors to AR-targeted therapyBased on the known mechanisms of this compound and enzalutamide.[1]
Saracatinib SRC Kinase - Synergistically inhibited growth of AR-positive CRPC cell lines (LNCaP95 and 22Rv1) - Decreased AR phosphorylation and AR regulome activity - Increased apoptosis when combined with enzalutamide[2]
Hydralazine DNA Methylation - Synergistic growth inhibition in prostate cancer cell lines (DU-145, LNCaP, PC-3, and C4-2) - Decreased cell proliferation and clonogenic potential - Increased DNA damage and apoptosis[3]
CCX771 CXCR7 - Increased apoptosis in VCaP and C4-2B cells - Reduced levels of p-EGFR, p-AKT, and VEGFR2 - Significantly suppressed tumor growth in orthotopic and patient-derived xenograft models[4]
Triptolide General Transcription (via XPB) - Synergistically suppressed cell growth and tumor progression - Increased cleaved Caspase-3 and PARP - Disrupted AR phosphorylation[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the studies of enzalutamide combination therapies.

Cell Viability and Proliferation Assays
  • Objective: To quantify the effect of single and combination drug treatments on the growth and survival of prostate cancer cells.

  • Protocol:

    • Prostate cancer cell lines (e.g., LNCaP, C4-2, DU-145, PC-3) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of enzalutamide, the combination partner (e.g., hydralazine), or both for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

    • Proliferation can be measured using a BrdU incorporation assay, which quantifies DNA synthesis.

    • The half-maximal effective concentration (EC50) for each drug is calculated, and synergy is determined using methods like the Chou-Talalay combination index.[3]

Apoptosis Assays
  • Objective: To determine the extent to which drug combinations induce programmed cell death.

  • Protocol:

    • Cells are treated with the drug combination as described above.

    • Apoptosis can be quantified by flow cytometry after staining with Annexin V (an early apoptotic marker) and propidium (B1200493) iodide (a late apoptotic/necrotic marker).

    • Alternatively, apoptosis can be assessed by measuring the levels of cleaved caspase-3 and PARP, key executioner proteins in the apoptotic cascade, using Western blotting.[5]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

  • Protocol:

    • Immunocompromised mice are subcutaneously or orthotopically implanted with human prostate cancer cells or patient-derived xenografts (PDXs).[4]

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, enzalutamide alone, combination partner alone, and the combination of both.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[4]

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

cluster_0 Enzalutamide Action cluster_1 This compound Action cluster_2 Synergistic Outcome Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR Nuclear Translocation AR->AR_nucleus DNA_binding AR-DNA Binding AR_nucleus->DNA_binding Gene_Transcription AR Target Gene Transcription DNA_binding->Gene_Transcription Cell_Stress Increased Cellular Stress Gene_Transcription->Cell_Stress Enzalutamide Enzalutamide Enzalutamide->AR Enzalutamide->AR_nucleus Enzalutamide->DNA_binding DNA_DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DNA_DSB->Ku70_80 NHEJ Non-Homologous End-Joining (NHEJ) Ku70_80->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair DNA_Damage_Accumulation DNA Damage Accumulation DNA_Repair->DNA_Damage_Accumulation This compound This compound This compound->Ku70_80 Apoptosis Apoptosis Cell_Stress->Apoptosis DNA_Damage_Accumulation->Apoptosis

Caption: Proposed synergistic mechanism of enzalutamide and this compound.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Lines Prostate Cancer Cell Lines Treatment Treat with Enzalutamide, Combination Agent, or Both Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis Xenograft Establish Xenograft Tumor Model Synergy_Analysis->Xenograft Animal_Treatment Randomize and Treat Animal Cohorts Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Volume Animal_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for evaluating combination therapies.

Conclusion and Future Directions

The landscape of prostate cancer treatment is evolving towards combination therapies that can overcome resistance and improve patient outcomes. While the synergistic combination of enzalutamide and the DNA repair inhibitor this compound is currently hypothetical, it is grounded in a strong mechanistic rationale. Further preclinical investigation is warranted to validate this promising strategy. By comparing this novel approach with other documented enzalutamide combinations, researchers can gain valuable insights into the most effective pathways to target in the fight against advanced prostate cancer. The data presented in this guide serves as a resource for the design of future studies aimed at developing more durable and effective treatments for this challenging disease.

References

A Head-to-Head In Vitro Comparison of STL127705 Analogs as Ku70/80 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of STL127705 and its analogs, a class of small molecule inhibitors targeting the Ku70/80 heterodimer—a critical component of the non-homologous end-joining (NHEJ) DNA repair pathway. The data presented here, compiled from recent studies, offers insights into the structure-activity relationships and inhibitory potentials of these compounds, aiding in the selection and development of potent anti-cancer agents.

This compound is a known inhibitor of the DNA repair protein Ku70/80, acting by disrupting the interaction between the Ku70/80 heterodimer and DNA, and subsequently inhibiting the Ku-dependent activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] This mechanism makes it a target for sensitizing cancer cells to DNA-damaging therapies. While direct comparative data for close structural analogs of this compound is limited in publicly available literature, extensive structure-activity relationship (SAR) studies on similar phenylpyrazolidinone scaffolds provide valuable insights into the performance of analogous compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of this compound and a series of recently developed analogs with a shared phenylpyrazolidinone scaffold. The inhibitory concentrations (IC50) for both Ku-DNA binding and DNA-PK kinase activity are presented, offering a direct comparison of their potency.

CompoundKu-DNA Binding IC50 (µM)DNA-PK Inhibition IC50 (µM)SolubilityReference
This compound 3.52.5Not Reported[1]
Compound 68 ~3-8Not ReportedImproved[2][3]
Compound 149 Not ReportedNot ReportedImproved[3]
Compound 322 Not ReportedNot ReportedImproved[3]
Compound 245 Not ReportedNot ReportedImproved[3]
UMI-77 2.3Not ReportedNot Reported[4]

Note: Compounds 68, 149, 322, and 245 are highlighted for their high potency and specificity towards Ku and DNA-PK, along with improved chemical properties like solubility compared to earlier ester-containing analogs.[3] UMI-77 was identified through a high-throughput screening and also targets the Ku-DNA interaction.[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the inhibitory activity of this compound and its analogs.

Electrophoretic Mobility Shift Assay (EMSA) for Ku-DNA Binding Inhibition

This assay is used to determine the concentration at which a compound inhibits 50% of the Ku70/80 heterodimer from binding to a DNA probe.

  • Reaction Mixture: Purified Ku70/80 protein is incubated with a radiolabeled double-stranded DNA probe in a binding buffer.

  • Inhibitor Addition: The test compounds (analogs of this compound) are added to the reaction mixture at varying concentrations.

  • Incubation: The mixture is incubated to allow for binding between the Ku protein and the DNA probe, and for the inhibitor to exert its effect.

  • Electrophoresis: The reaction products are separated by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA.

  • Analysis: The intensity of the band corresponding to the Ku-DNA complex is quantified. The IC50 value is calculated as the concentration of the inhibitor that reduces the intensity of the Ku-DNA complex band by 50%.[5]

DNA-PK Kinase Assay

This assay measures the ability of the compounds to inhibit the kinase activity of the DNA-PK complex, which is activated upon Ku binding to DNA.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the DNA-PK enzyme (composed of Ku70/80 and DNA-PKcs), a biotinylated peptide substrate, and ATP.

  • Inhibitor Treatment: The this compound analogs are added to the wells at a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated peptide substrate is quantified. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for signal generation.

  • Data Analysis: The signal intensity is measured, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]

Visualizing the Mechanism and Workflow

To better understand the context of these in vitro comparisons, the following diagrams illustrate the targeted signaling pathway, the experimental workflow, and the logical relationship of the comparative analysis.

Signaling_Pathway DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ Non-Homologous End Joining DNA_PKcs->NHEJ phosphorylates substrates for This compound This compound & Analogs This compound->Ku70_80 inhibits binding to DNA

Figure 1: Simplified signaling pathway of NHEJ and the inhibitory action of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs EMSA EMSA for Ku-DNA Binding Synthesis->EMSA DNA_PK_Assay DNA-PK Kinase Assay Synthesis->DNA_PK_Assay IC50_Ku Determine IC50 (Ku-DNA Binding) EMSA->IC50_Ku IC50_PK Determine IC50 (DNA-PK Activity) DNA_PK_Assay->IC50_PK Comparison Head-to-Head Comparison IC50_Ku->Comparison IC50_PK->Comparison

Figure 2: General experimental workflow for the in vitro comparison of this compound analogs.

Logical_Relationship This compound This compound InVitro_Data In Vitro IC50 Data This compound->InVitro_Data Analogs Phenylpyrazolidinone Analogs Analogs->InVitro_Data SAR Structure-Activity Relationship (SAR) InVitro_Data->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Figure 3: Logical relationship for identifying lead compounds through in vitro comparison.

References

Validating the Radiosensitizing Effect of STL127705 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the radiosensitizing effects of STL127705 in xenograft models, benchmarked against other targeted radiosensitizers. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's potential in enhancing radiotherapy outcomes.

Executive Summary

This compound, an inhibitor of the Ku70/80 heterodimer involved in the non-homologous end joining (NHEJ) DNA repair pathway, has demonstrated a significant radiosensitizing effect in preclinical colorectal cancer (CRC) xenograft models. When combined with ionizing radiation, this compound notably suppresses tumor growth compared to either treatment alone. This guide will delve into the quantitative data supporting this effect and compare it with other DNA damage response (DDR) inhibitors, including PARP, ATR, and other DNA-PKcs inhibitors, providing a valuable resource for researchers in the field of oncology and drug development.

Comparative Analysis of Radiosensitizing Agents in Colorectal Cancer Xenograft Models

The following tables summarize the in vivo efficacy of this compound and alternative radiosensitizers in combination with radiotherapy in colorectal cancer xenograft models.

Table 1: In Vivo Efficacy of this compound with Radiotherapy in a Patient-Derived Colorectal Cancer Xenograft (PDX) Model

Treatment GroupDosing ScheduleTumor Volume (Day 21, mm³)Tumor Weight (Day 21, g)
ControlVehicle~1200~1.0
This compound50 mg/kg, every two days~1000~0.8
Radiation (RT)6 Gy on days 11, 13, 15~700~0.6
This compound + RT50 mg/kg + 6 Gy~200 ~0.2

Data extracted and estimated from graphical representations in the source publication. The combination of this compound and radiotherapy resulted in a notable suppression of tumor growth.

Table 2: Comparative Efficacy of Alternative Radiosensitizers in Colorectal Cancer Xenograft Models

RadiosensitizerTargetXenograft ModelKey Efficacy Data
Olaparib (B1684210) PARPXRCC2-deficient CRCCombination with radiotherapy led to greater anti-tumor effects and long-term remission.[1]
AZD6738 ATRHCT116 p53-nullCombination with radiation significantly delayed tumor growth and prolonged survival compared to radiation alone.[2]
NU7441 DNA-PKcsSW620Increased etoposide-induced tumor growth delay 2-fold.[3]
Peposertib DNA-PKcsHuman colon cancerMarkedly enhanced tumor growth inhibition of radiotherapy, leading to complete tumor regression at non-toxic doses.[4][5][6][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow of a xenograft radiosensitization study.

STL127705_Mechanism_of_Action cluster_0 Cell Nucleus IR Ionizing Radiation (IR) DSB DNA Double-Strand Break (DSB) IR->DSB Ku7080 Ku70/80 DSB->Ku7080 recruits Apoptosis Cell Death (Apoptosis) DSB->Apoptosis unrepaired NHEJ Non-Homologous End Joining (NHEJ) Repair Ku7080->NHEJ initiates This compound This compound This compound->Ku7080 inhibits NHEJ->DSB repairs Xenograft_Radiosensitization_Workflow cluster_workflow Experimental Workflow start Implant Human CRC Cells/Tissue into Immunocompromised Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - Radiosensitizer - Radiation - Combination randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Biomarker Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of STL127705

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the proper disposal of STL127705, a potent Ku 70/80 heterodimer protein inhibitor. Given its antiproliferative and anticancer properties, this compound should be handled as a potentially hazardous cytotoxic compound.[1][2] Adherence to the following protocols is crucial for ensuring personnel safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not publicly available. The following procedures are based on best practices for the disposal of cytotoxic and kinase inhibitor compounds in a research setting.[3][4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulatory requirements.

Key Chemical and Safety Data for this compound

For easy reference, the following table summarizes essential information for this compound.

PropertyValueSource
CAS Number 1326852-06-5[6][7]
Molecular Formula C22H20FN5O4[7]
Molecular Weight 437.42 g/mol
Appearance Solid powder[7]
Solubility Insoluble in water; < 1 mg/mL in DMSO[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Biological Activity Potent Ku 70/80 heterodimer protein inhibitor with an IC50 of 3.5 μM; exhibits antiproliferative and anticancer activity by inducing apoptosis.[2][8]

Step-by-Step Disposal Protocol for this compound

The following protocol details the necessary steps for the safe disposal of this compound and any contaminated materials.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

2. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste and segregated at the point of generation.[10][11] This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., pipette tips, tubes, vials, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Solvents and reagents used for rinsing contaminated glassware.

3. Waste Containerization:

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled for cytotoxic waste.[11]

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.[10]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for cytotoxic waste.[11]

4. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic." The full chemical name, "this compound," should also be clearly visible.[10]

5. Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and ideally have secondary containment.[10]

6. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4]

Workflow for Proper Disposal of this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from work with this compound.

G Workflow for the Disposal of this compound Waste cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_containerization Containerization and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Work with this compound Completed waste_gen Waste Generated (Solid, Liquid, Sharps) start->waste_gen solid_waste Contaminated Solid Waste (Gloves, Tubes, Tips) waste_gen->solid_waste Segregate liquid_waste Contaminated Liquid Waste (Solutions, Rinsate) waste_gen->liquid_waste Segregate sharps_waste Contaminated Sharps waste_gen->sharps_waste Segregate solid_container Collect in Labeled Cytotoxic Solid Waste Bin solid_waste->solid_container liquid_container Collect in Labeled Cytotoxic Liquid Waste Bottle liquid_waste->liquid_container sharps_container Collect in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling STL127705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of STL127705, a potent Ku 70/80 heterodimer protein inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a bioactive compound with antiproliferative and apoptotic effects.[1] As with any chemical of unknown comprehensive toxicity, it should be handled with care. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE should be worn at all times in the laboratory:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling the solid compound or preparing stock solutions.To prevent inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound will minimize risks and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage for the solid powder is at -20°C for long-term stability.

Preparation of Stock Solutions
  • Weighing: Perform all weighing operations of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Dissolving: Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Handling of Solutions
  • Containment: Handle all solutions containing this compound within a fume hood.

  • Spill Management: In the event of a spill, decontaminate the area using an appropriate method for chemical spills. Absorb liquid spills with an inert material and dispose of it as chemical waste.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound and Solutions: Dispose of all waste containing this compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Weight 437.42 g/mol MedChemExpress
IC50 (Ku70/80-DNA interaction) 3.5 µMMedChemExpress[1]
IC50 (DNA-PKCS kinase activation) 2.5 µMTargetMol[2]
Solubility in DMSO 60 mg/mL (137.17 mM)TargetMol[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the recommended workflow for its safe handling.

STL127705_Signaling_Pathway This compound Mechanism of Action cluster_inhibition Inhibition This compound This compound Ku70_80 Ku 70/80 This compound->Ku70_80 Inhibits binding to DNA DNA_PKcs DNA-PKcs This compound->DNA_PKcs Inhibits activation Apoptosis Apoptosis This compound->Apoptosis Promotes Ku70_80->DNA_PKcs Recruits & Activates DNA_DSB DNA Double-Strand Break DNA_DSB->Ku70_80 Recruits NHEJ Non-Homologous End Joining (NHEJ) Repair DNA_PKcs->NHEJ Initiates NHEJ->DNA_DSB Repairs NHEJ->Apoptosis Prevents

Caption: Mechanism of this compound as a Ku 70/80 inhibitor.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_ppe Mandatory PPE Receiving Receiving & Inspection Storage Secure Storage (-20°C) Receiving->Storage Preparation Solution Preparation (in Fume Hood) Storage->Preparation Handling Experimental Use (with PPE) Preparation->Handling Gloves Gloves Waste_Collection Waste Collection (Hazardous) Handling->Waste_Collection Goggles Goggles Disposal Disposal (Certified Vendor) Waste_Collection->Disposal Lab_Coat Lab Coat

Caption: Recommended workflow for handling this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。